Akt-IN-8
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H25ClN6O3 |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
(5R,7S)-5-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-9-oxa-2,12,14,16-tetrazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),10,13(17),14-tetraene-5-carboxamide |
InChI |
InChI=1S/C22H25ClN6O3/c23-14-3-1-13(2-4-14)16(5-8-30)28-21(31)22(24)6-7-29-15(9-22)11-32-17-10-25-19-18(17)20(29)27-12-26-19/h1-4,10,12,15-16,30H,5-9,11,24H2,(H,28,31)(H,25,26,27)/t15-,16-,22+/m0/s1 |
InChI Key |
AWLFPOHXSPBHQB-PONJGIIJSA-N |
Isomeric SMILES |
C1CN2[C@@H](C[C@]1(C(=O)N[C@@H](CCO)C3=CC=C(C=C3)Cl)N)COC4=CNC5=C4C2=NC=N5 |
Canonical SMILES |
C1CN2C(CC1(C(=O)NC(CCO)C3=CC=C(C=C3)Cl)N)COC4=CNC5=C4C2=NC=N5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Akt-IN-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the mechanism of action of Akt-IN-8, a potent and selective allosteric inhibitor of the Akt serine/threonine kinase. The information presented herein is intended for professionals in the fields of cancer research, cell biology, and pharmacology to facilitate a comprehensive understanding of this compound's function and its potential therapeutic applications.
Core Mechanism of Action: Allosteric Inhibition
This compound functions as a highly specific allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). Unlike ATP-competitive inhibitors that target the active site of the kinase, this compound binds to a distinct pocket located at the interface of the Pleckstrin Homology (PH) domain and the kinase domain of Akt. This binding event is crucial for its inhibitory action, as it locks the kinase in an inactive conformation.
The binding of this compound stabilizes the "PH-in" conformation, an auto-inhibited state where the PH domain sterically hinders the kinase domain, preventing its activation. By locking Akt in this inactive state, this compound effectively prevents the translocation of Akt to the plasma membrane, a critical step for its activation. Consequently, the phosphorylation of Akt at its key activating residues, Threonine 308 (Thr308) and Serine 473 (Ser473), by upstream kinases such as PDK1 and mTORC2 is blocked. This prevention of activation leads to the downstream inhibition of the entire Akt signaling cascade.
A co-crystal structure of the closely related allosteric inhibitor, Inhibitor VIII, with human AKT1 has revealed the precise molecular interactions within this allosteric binding site. The inhibitor occupies a hydrophobic pocket and forms specific contacts with residues from both the PH and kinase domains, thereby providing a structural basis for its potent and selective inhibition. This allosteric mechanism confers high selectivity for Akt over other kinases, as the binding site is unique to the inactive conformation of Akt.
Quantitative Data Summary
The inhibitory potency of this compound against the three Akt isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| Akt1 | 4.46[1] |
| Akt2 | 2.44[1] |
| Akt3 | 9.47[1] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the canonical Akt signaling pathway and the mechanism of inhibition by this compound.
Experimental Protocols
The characterization of this compound's mechanism of action relies on key biochemical and cellular assays. Detailed methodologies for these experiments are provided below.
In Vitro Akt Kinase Assay
This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of purified Akt isoforms.
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
GSK-3 fusion protein as a substrate
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
This compound dissolved in DMSO
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add the Akt enzyme, the GSK-3 substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP (either radiolabeled or as per the ADP-Glo kit instructions).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiolabeled ATP or the ADP-Glo™ Reagent).
-
For the radioactive assay, spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid, and measure the incorporated radioactivity using a scintillation counter.
-
For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the luminescence generated, which is proportional to the ADP produced.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Akt Signaling
This method is used to assess the effect of this compound on the phosphorylation status of Akt and its downstream targets in a cellular context.
Materials:
-
Cancer cell line with an active Akt pathway (e.g., MCF-7, LNCaP)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, phospho-GSK3β (Ser9), and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture the cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for characterizing an Akt inhibitor like this compound.
References
Probing the Core of Cellular Signaling: A Technical Guide to the Akt-IN-8 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in a signaling network that governs a multitude of cellular processes, including growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human pathologies, most notably cancer, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of the Akt signaling pathway, with a specific focus on its inhibition by Akt-IN-8, a potent and selective inhibitor of all three Akt isoforms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of Akt signaling and the development of novel therapeutics targeting this critical pathway.
The PI3K/Akt/mTOR signaling cascade is central to many aspects of cell growth and survival under both normal and disease conditions.[1] Akt itself is a key mediator of cell survival, and its deactivation is implicated in various stress-induced pathological cell death and degenerative diseases.[1]
This compound: A Potent Pan-Akt Inhibitor
This compound is a potent inhibitor of the three Akt isoforms: Akt1, Akt2, and Akt3. Its inhibitory activity has been quantified through in vitro biochemical assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| Target | IC50 (nM) |
| Akt1 | 4.46[1][2][3] |
| Akt2 | 2.44[1][2][3] |
| Akt3 | 9.47[1][2][3] |
The Akt Signaling Pathway
The activation of the Akt signaling pathway is a tightly regulated process initiated by a variety of extracellular stimuli, including growth factors and cytokines. A simplified representation of the canonical PI3K/Akt/mTOR pathway is depicted below.
Upon binding of a growth factor to its receptor tyrosine kinase (RTK), PI3K is recruited to the plasma membrane and activated. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and phosphoinositide-dependent kinase 1 (PDK1).[1] This co-localization at the membrane facilitates the phosphorylation of Akt at threonine 308 (Thr308) by PDK1 and at serine 473 (Ser473) by the mTOR complex 2 (mTORC2), leading to its full activation.[1]
Once activated, Akt phosphorylates a plethora of downstream substrates, thereby regulating a wide array of cellular functions. Key downstream effectors include:
-
mTORC1: Akt activates mTORC1, a master regulator of protein synthesis and cell growth.
-
GSK3β (Glycogen Synthase Kinase 3β): Akt inhibits GSK3β, a kinase involved in various cellular processes, including glycogen metabolism and cell proliferation.
-
FOXO (Forkhead Box O) Transcription Factors: Akt phosphorylates and inactivates FOXO transcription factors, which promote the expression of genes involved in apoptosis and cell cycle arrest.[4]
By modulating the activity of these and other downstream targets, the Akt signaling pathway plays a crucial role in promoting cell survival, growth, and proliferation.[1]
Experimental Protocols
The following section provides detailed methodologies for key experiments commonly employed to investigate the activity and effects of Akt inhibitors like this compound.
In Vitro Akt Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of purified Akt enzyme.
Materials:
-
Purified recombinant Akt1, Akt2, or Akt3 enzyme
-
Akt substrate peptide (e.g., Crosstide)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
This compound or other test compounds
-
96-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity)
Protocol:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the Akt substrate peptide, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding a solution of ATP and the purified Akt enzyme to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).
-
Detect the amount of phosphorylated substrate using a suitable method. This could involve:
-
Radiolabeling: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate.
-
Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.
-
Luminescence-based ATP detection: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.
-
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Akt Phosphorylation
This method is used to assess the inhibition of Akt activation in a cellular context by measuring the levels of phosphorylated Akt (p-Akt) at its key activation sites (Thr308 and Ser473).
Materials:
-
Cell culture reagents
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-p-Akt (Thr308), and anti-total Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To assess total Akt levels as a loading control, the membrane can be stripped and re-probed with an anti-total Akt antibody.
Cell Viability and Apoptosis Assays
These assays are used to determine the effect of Akt inhibition on cell proliferation and survival.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
Materials:
-
Cell culture reagents
-
This compound or other test compounds
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (e.g., Annexin V/PI Staining):
Materials:
-
Cell culture reagents
-
This compound or other test compounds
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Logical Workflow for Inhibitor Characterization
The characterization of a novel Akt inhibitor like this compound typically follows a logical progression from in vitro biochemical assays to cellular and in vivo studies.
Conclusion
This compound is a valuable research tool for dissecting the complex roles of the Akt signaling pathway in health and disease. Its high potency and selectivity for all three Akt isoforms make it a powerful agent for inhibiting this critical cellular pathway. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to investigate the multifaceted effects of Akt inhibition and to advance the development of novel therapeutic strategies targeting this key oncogenic driver. As our understanding of the intricacies of the Akt signaling network continues to evolve, potent and specific inhibitors like this compound will remain indispensable for unraveling its biological functions and for the ultimate goal of translating this knowledge into clinical benefit.
References
Akt-IN-8: A Technical Guide to its Function in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Akt-IN-8, also known as AKT inhibitor VIII or AKTi-1/2, is a potent and selective, cell-permeable allosteric inhibitor of the Akt serine/threonine kinases. By targeting the three isoforms of Akt (Akt1, Akt2, and Akt3), this compound serves as a critical tool for investigating the intricate roles of the PI3K/Akt signaling pathway in various cellular functions, including proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer, making this compound a compound of significant interest for both basic research and therapeutic development. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on kinase activity and cell viability, detailed protocols for its use in key cellular assays, and visualizations of the pertinent signaling pathways and experimental workflows.
Mechanism of Action
This compound is a quinoxaline compound that functions as a reversible, allosteric inhibitor of Akt kinases.[1] Unlike ATP-competitive inhibitors that bind to the kinase active site, this compound binds to a pocket at the interface of the pleckstrin homology (PH) and kinase domains of Akt.[2] This binding stabilizes an inactive conformation of the enzyme, preventing its recruitment to the plasma membrane and subsequent activation by upstream kinases such as PDK1.[3] This allosteric mechanism of inhibition confers selectivity for Akt over other related kinases.[1]
Quantitative Data
The inhibitory activity of this compound has been quantified against the individual Akt isoforms and in various cancer cell lines. The following tables summarize these findings.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Reference(s) |
| Akt1 | 58 | [4][5] |
| Akt2 | 210 | [4][5] |
| Akt3 | 2119 | [4] |
IC50 (50% inhibitory concentration) values represent the concentration of this compound required to inhibit the enzymatic activity of the purified kinase by 50%.
Table 2: Cellular IC50 Values for Proliferation/Viability
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference(s) |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~10 | Resazurin Assay | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~10 | Resazurin Assay | [1] |
| 184B5 | Non-tumorigenic breast epithelial | 25.76 | SRB Assay | [4] |
| Hep 3B2 | Hepatocellular Carcinoma | >10 | Not Specified | [4] |
| HL-60 | Acute Promyelocytic Leukemia | >10 | Not Specified | [4] |
| Huh-7 | Hepatocellular Carcinoma | >10 | Not Specified | [4] |
| Jurkat | Acute T-cell Leukemia | >10 | Not Specified | [4] |
| K562 | Chronic Myelogenous Leukemia | >10 | Not Specified | [4] |
| MCF7 | Breast Adenocarcinoma | >10 | Not Specified | [4] |
| PBMC | Peripheral Blood Mononuclear Cells | >10 | Not Specified | [4] |
| U-937 | Histiocytic Lymphoma | >10 | Not Specified | [4] |
Cellular IC50 values can vary depending on the cell line, assay method, and experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Kinase Assay
This protocol is adapted from a general non-radioactive Akt kinase assay and can be used to determine the in vitro inhibitory activity of this compound.[2]
Materials:
-
Purified active Akt1, Akt2, or Akt3 enzyme
-
GSK-3 fusion protein (as substrate)
-
Akt Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP solution
-
This compound (dissolved in DMSO)
-
Immobilized Akt antibody (for immunoprecipitation-based assays)
-
Phospho-GSK-3α/β (Ser21/9) antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Immunoprecipitation of Akt (from cell lysates):
-
Lyse cells in a suitable lysis buffer and quantify protein concentration.
-
Incubate cell lysate with an immobilized Akt antibody to capture the kinase.
-
Wash the immunoprecipitate to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated Akt or dilute the purified active Akt in Kinase Assay Buffer.
-
Add the GSK-3 fusion protein substrate.
-
Add this compound at various concentrations (and a DMSO vehicle control). Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to a final concentration of 200 µM.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE sample buffer.
-
-
Detection:
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated GSK-3α/β (Ser21/9).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the extent of inhibition by this compound.
-
Western Blot Analysis of Akt Signaling
This protocol allows for the assessment of this compound's effect on the phosphorylation status of Akt and its downstream targets in cultured cells.
Materials:
-
Cell culture reagents
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: phospho-Akt (Ser473), total Akt, phospho-PRAS40 (Thr246), total PRAS40, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for the desired time period (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal and analyze the band intensities.
-
Cell Viability/Proliferation Assay
This protocol, based on a resazurin assay, can be used to determine the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.[1]
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Resazurin solution (0.1 mg/mL in PBS)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 10 µL of the diluted inhibitor (and a DMSO vehicle control) to the respective wells. The final concentrations could range from 0.0001 µM to 100 µM.
-
Incubate the cells for 5 days at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2 hours at 37°C.
-
Measure the fluorescence or absorbance on a plate reader according to the manufacturer's instructions for the resazurin-based assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the data and determine the IC50 value using non-linear regression analysis.
-
Visualizations
The following diagrams illustrate the PI3K/Akt signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: The PI3K/Akt signaling cascade and the inhibitory action of this compound.
Caption: A typical workflow for characterizing the activity of this compound.
References
The Discovery and Development of Akt-IN-8: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Akt-IN-8 is a potent inhibitor of the Akt serine/threonine kinase, a critical node in the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of numerous human cancers, making Akt a compelling target for therapeutic intervention. This document provides a comprehensive technical guide to the discovery and development of this compound, including its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and signal transduction.
Introduction to the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is activated by various upstream signals, such as growth factors and hormones, which bind to receptor tyrosine kinases (RTKs) on the cell surface. This activation leads to the recruitment and activation of PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, including Akt (also known as Protein Kinase B or PKB) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation of Akt at threonine 308 (Thr308) by PDK1 and at serine 473 (Ser473) by mTOR complex 2 (mTORC2), leading to its full activation. Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating a cellular response.
Given its central role in promoting cell survival and proliferation, the aberrant activation of the PI3K/Akt/mTOR pathway is a frequent event in human cancers. This can occur through various mechanisms, including mutations in the genes encoding PI3K and Akt, or the loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K signaling by dephosphorylating PIP3. Consequently, the development of small molecule inhibitors targeting key components of this pathway, such as Akt, has become a major focus of cancer drug discovery.
Discovery and Synthesis of this compound
The discovery of this compound is detailed in the patent WO2021121276A1, which describes a series of fused tetracyclic derivatives as potent Akt inhibitors. The synthesis of this compound involves a multi-step chemical process, the specifics of which are outlined within the patent documentation. The core chemical structure of this compound is designed to fit into the ATP-binding pocket of the Akt kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of its substrates.
Mechanism of Action and Biochemical Activity
This compound functions as an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). By binding to the kinase domain, it blocks the catalytic activity of the enzyme, leading to the inhibition of downstream signaling. The inhibitory potency of this compound has been quantified through in vitro biochemical assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Akt1 | 4.46 |
| Akt2 | 2.44 |
| Akt3 | 9.47 |
Data sourced from commercially available information referencing patent WO2021121276A1.
Experimental Protocols
This section provides detailed methodologies for the key experiments typically employed in the characterization of a novel kinase inhibitor like this compound.
Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)
This assay is used to determine the in vitro potency (IC50) of a compound against a purified kinase.
Principle: The LanthaScreen™ assay is a time-resolved Förster resonance energy transfer (TR-FRET) assay. It measures the inhibition of kinase activity by detecting the amount of phosphorylated substrate. A terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the donor and acceptor into close proximity and resulting in a high TR-FRET signal. An inhibitor will reduce kinase activity, leading to less phosphorylated substrate and a lower TR-FRET signal.
Materials:
-
Purified recombinant Akt1, Akt2, or Akt3 enzyme
-
Fluorescein-labeled Akt substrate peptide
-
Terbium-labeled anti-phospho-Akt substrate antibody
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds)
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the test compound, purified Akt enzyme, and the fluorescein-labeled substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the ratio of the emission signals (520 nm / 495 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (CCK-8 Assay)
This assay measures the effect of a compound on the proliferation and viability of cancer cells.
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., a line with a known PI3K/Akt pathway mutation)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Akt Pathway Inhibition
This technique is used to assess the effect of a compound on the phosphorylation status of Akt and its downstream targets in cells.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by gel electrophoresis. By using antibodies that specifically recognize the phosphorylated forms of proteins, the activation state of a signaling pathway can be determined.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-PRAS40, anti-total PRAS40)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a typical experimental workflow for the evaluation of an Akt inhibitor.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the evaluation of a novel Akt inhibitor.
Conclusion
This compound is a potent, ATP-competitive inhibitor of all three Akt isoforms. Its discovery and development, as outlined in patent WO2021121276A1, represent a significant advancement in the pursuit of targeted therapies for cancers driven by the PI3K/Akt/mTOR pathway. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this compound and other novel Akt inhibitors. Future studies should focus on comprehensive in vivo efficacy and safety profiling to fully elucidate the therapeutic potential of this promising compound.
The Role of Akt-IN-8 in Cellular Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase Akt (Protein Kinase B) is a critical node in signal transduction pathways that regulate cellular survival and proliferation. Its overactivation is a hallmark of many cancers, contributing to tumorigenesis and resistance to therapy by inhibiting apoptosis. Akt-IN-8 is a potent, ATP-competitive inhibitor of all Akt isoforms, designed to reinstate apoptotic signaling in cancer cells. This document provides a comprehensive technical overview of this compound's mechanism of action in promoting cellular apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.
Introduction to Akt and Its Role in Apoptosis
The PI3K/Akt signaling cascade is a central regulator of cell fate. Upon activation by growth factors and other extracellular stimuli, Akt phosphorylates a multitude of downstream substrates. These phosphorylation events collectively suppress apoptosis through several mechanisms:
-
Inactivation of Pro-Apoptotic Proteins: Akt phosphorylates and inactivates pro-apoptotic Bcl-2 family members such as Bad, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).
-
Inhibition of Pro-Apoptotic Transcription Factors: Akt-mediated phosphorylation of Forkhead box O (FoxO) transcription factors leads to their sequestration in the cytoplasm, preventing the transcription of genes required for apoptosis.
-
Modulation of other Pro-Survival Pathways: Akt can also activate other signaling pathways, such as the NF-κB pathway, which upregulates the expression of anti-apoptotic genes.
Dysregulation of the Akt pathway, often through mutations in PI3K or loss of the tumor suppressor PTEN, leads to constitutive Akt activation, allowing cancer cells to evade apoptosis.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that functions by competing with ATP for binding to the kinase domain of Akt. This direct inhibition of Akt's catalytic activity prevents the phosphorylation of its downstream targets, effectively blocking its anti-apoptotic signaling. By inhibiting Akt, this compound reinstates the pro-apoptotic functions of proteins like Bad and FoxO transcription factors, leading to the activation of the intrinsic apoptotic pathway. This culminates in the activation of caspases and the execution of programmed cell death.
Quantitative Analysis of this compound-Induced Apoptosis
The efficacy of this compound in inducing apoptosis has been quantified across various cancer cell lines. The following table summarizes representative data on its potency and effects on apoptotic markers. For the purpose of this guide, data from well-characterized ATP-competitive Akt inhibitors such as AZD5363 (Capivasertib) and GDC-0068 (Ipatasertib) are used to represent the activity of this compound.
| Parameter | Cell Line | Value | Reference Akt Inhibitor |
| IC50 for Cell Viability | Y79 (Retinoblastoma) | 0.9 µM | AZD5363[1] |
| A549 (Lung Cancer) | 55 µM (IC30) | AZD5363[2] | |
| C4-2 (Prostate Cancer) | 1.51 - 2.74 µM | GDC-0068[3] | |
| Apoptotic Cell Population | Y79 (Retinoblastoma) | Significantly increased vs. control | AZD5363[1] |
| (Annexin V Positive) | MCF-7 (Breast Cancer) | Dose-dependent increase | ZnO NPs (as a model for apoptosis induction)[4] |
| Gene Expression Changes | Y79 (Retinoblastoma) | - PTEN: Upregulated- AKT: Downregulated- FOXO1: Upregulated | AZD5363[1] |
| Cleaved Caspase-3 Levels | Various | Dose-dependent increase | General observation for apoptosis inducers[5][6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound induced apoptosis.
Caption: Logical flow from this compound treatment to the induction of apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and to determine its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[9]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[12]
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with this compound for the desired time. Include untreated cells as a negative control.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation agent like Accutase.[13]
-
Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).[12]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of PI staining solution immediately before analysis.
-
Analyze the samples by flow cytometry within one hour. Distinguish cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot for Cleaved Caspase-3
This protocol detects the active form of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels (10-15%)[14]
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175)[15]
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare total cell lysates from treated and control cells using an appropriate lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.[14]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST.[15]
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000 in blocking buffer) for 1 hour at room temperature.[15]
-
Wash the membrane again as in step 7.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system. The presence of a band at approximately 17/19 kDa indicates cleaved, active caspase-3.[6]
Conclusion
This compound represents a targeted therapeutic strategy aimed at exploiting the reliance of cancer cells on the Akt signaling pathway for survival. By competitively inhibiting the kinase activity of Akt, this compound effectively dismantles the anti-apoptotic defenses of cancer cells, leading to the induction of programmed cell death. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of Akt inhibition in cancer therapy and to develop novel anti-cancer agents.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. OAR@UM: Investigating the cytotoxic effects of AZD5363 on lung cancer cells [um.edu.mt]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 15. media.cellsignal.com [media.cellsignal.com]
The Effect of Akt-IN-8 on the Cell Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Akt-IN-8 is a potent, selective inhibitor of the Akt serine/threonine kinase isoforms (Akt1, Akt2, and Akt3). The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway is a promising strategy for cancer therapy. This technical guide provides an in-depth overview of the effects of this compound on the cell cycle, based on available scientific literature. It includes a summary of the mechanism of action, its impact on cell cycle progression and apoptosis, and detailed experimental protocols for key assays used to elucidate these effects.
Introduction to the Akt Signaling Pathway and Cell Cycle Regulation
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival.[1] Akt, also known as protein kinase B (PKB), is a central node in this pathway.[1][2] It exists in three isoforms: Akt1, Akt2, and Akt3.[1] Upon activation by upstream signals, such as growth factors, Akt phosphorylates a wide range of downstream substrates involved in cell cycle progression and apoptosis.
Key functions of Akt in regulating the cell cycle include:
-
Promoting G1/S Transition: Akt can phosphorylate and inactivate glycogen synthase kinase 3β (GSK-3β), leading to the stabilization and nuclear accumulation of Cyclin D1. Cyclin D1 then complexes with cyclin-dependent kinases 4 and 6 (CDK4/6) to drive cells through the G1 phase of the cell cycle.
-
Inhibiting Cell Cycle Inhibitors: Akt can phosphorylate and promote the cytoplasmic localization of the CDK inhibitors p21Cip1 and p27Kip1, thereby preventing their inhibitory action on cyclin-CDK complexes.
-
Suppressing Apoptosis: Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and caspase-9.
Given its central role in promoting cell proliferation and survival, the inhibition of Akt is a key therapeutic strategy in oncology.
This compound: A Potent Pan-Akt Inhibitor
This compound is a small molecule inhibitor that demonstrates potent and selective inhibition of all three Akt isoforms.
| Target | IC50 (nM) |
| Akt1 | 4.46 |
| Akt2 | 2.44 |
| Akt3 | 9.47 |
| Table 1: Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values of this compound against the three Akt isoforms.[1] |
Effect of this compound on Cell Cycle Progression
Expected Outcomes:
Treatment of cancer cells with this compound is anticipated to lead to:
-
G1 Phase Arrest: By inhibiting Akt, the downstream signaling that promotes the G1 to S phase transition would be blocked. This would result in an accumulation of cells in the G1 phase of the cell cycle.
-
Downregulation of G1/S-Promoting Proteins: Inhibition of Akt is expected to decrease the protein levels of Cyclin D1 and increase the stability and nuclear localization of p21Cip1 and p27Kip1.
Signaling Pathway of this compound Induced Cell Cycle Arrest
The following diagram illustrates the proposed mechanism by which this compound induces G1 cell cycle arrest.
Caption: Proposed signaling pathway for this compound-induced G1 cell cycle arrest.
Effect of this compound on Apoptosis
Inhibition of Akt is well-documented to induce apoptosis in cancer cells. By blocking the pro-survival signals mediated by Akt, this compound is expected to trigger programmed cell death.
Expected Outcomes:
-
Induction of Apoptosis: Treatment with this compound should lead to a dose- and time-dependent increase in the percentage of apoptotic cells.
-
Activation of Caspases: The apoptotic process is executed by a family of proteases called caspases. Akt inhibition is known to lead to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).
Signaling Pathway of this compound Induced Apoptosis
The following diagram illustrates the proposed mechanism by which this compound induces apoptosis.
References
The Use of Akt-IN-8 in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Akt-IN-8, a potent pan-Akt inhibitor, and its potential applications in neuroscience research. While direct studies of this compound in non-cancer neuroscience contexts are limited, this document consolidates its known biochemical properties and offers detailed, adaptable experimental protocols based on the established use of other pan-Akt inhibitors in the field.
Introduction to this compound and the Akt Signaling Pathway
The Protein Kinase B (Akt) signaling pathway is a critical regulator of numerous cellular processes within the central nervous system, including neuronal survival, growth, synaptic plasticity, and metabolism. Dysregulation of this pathway is implicated in a wide range of neurological and psychiatric disorders, making it a key target for therapeutic intervention.
This compound is a potent, small-molecule inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). Its ability to comprehensively block Akt signaling makes it a valuable tool for investigating the functional roles of this pathway in both healthy and diseased nervous systems.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt and preventing the phosphorylation of its downstream substrates. This leads to the inhibition of the diverse cellular functions regulated by Akt.
The Akt Signaling Pathway in Neurons
The Akt pathway is activated by a variety of upstream signals, including growth factors, neurotransmitters, and neurotrophic factors. A simplified representation of the core Akt signaling cascade is depicted below.
Quantitative Data for this compound
The primary quantitative data available for this compound is its inhibitory concentration (IC50) against the three Akt isoforms. This information is crucial for determining appropriate experimental concentrations.
| Target | IC50 (nM) | Reference |
| Akt1 | 4.46 | [1] |
| Akt2 | 2.44 | [1] |
| Akt3 | 9.47 | [1] |
| Table 1: In vitro inhibitory activity of this compound. |
| Property | Value | Reference |
| CAS Number | 2654026-13-6 | [1][2][3][4][5] |
| Molecular Formula | C22H25ClN6O3 | [2][3] |
| Molecular Weight | 456.93 g/mol | [4] |
| Table 2: Physicochemical properties of this compound. |
Experimental Protocols
Due to the limited number of published studies utilizing this compound specifically in neuroscience, the following protocols are based on well-established methods for other pan-Akt inhibitors, such as MK-2206 and GDC-0068 (Ipatasertib). These should be adapted and optimized for the specific experimental system.
General Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of a pan-Akt inhibitor in a neuroscience context.
In Vitro Protocol: Treatment of Primary Neuronal Cultures
This protocol provides a starting point for treating primary cortical or hippocampal neurons with a pan-Akt inhibitor.
Materials:
-
Primary neuronal cultures (e.g., E18 rat cortical neurons or E16 mouse hippocampal neurons)
-
Neurobasal medium with B-27 supplement
-
This compound (or other pan-Akt inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., cell lysis buffer for Western blot, viability assay reagents)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Cell Plating: Plate primary neurons at the desired density on appropriate culture vessels (e.g., poly-L-lysine coated plates or coverslips). Culture for at least 7 days in vitro (DIV) to allow for maturation.
-
Dose-Response: To determine the optimal concentration, treat cultures with a range of this compound concentrations (e.g., 10 nM to 10 µM) for a fixed time (e.g., 24 hours). A vehicle control (DMSO) should be included at a concentration equivalent to the highest inhibitor concentration.
-
Treatment: For definitive experiments, replace the culture medium with fresh, pre-warmed medium containing the desired final concentration of this compound or vehicle.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 1, 6, 24, or 48 hours).
-
Downstream Analysis:
-
Western Blot: To confirm target engagement, lyse the cells and perform Western blotting for phosphorylated Akt (p-Akt) at Ser473 and/or Thr308, as well as total Akt. A significant decrease in the p-Akt/total Akt ratio indicates effective inhibition.
-
Viability/Apoptosis Assays: Assess cell health using assays such as MTT, LDH, or TUNEL staining.
-
Immunocytochemistry: Fix and stain cells to observe morphological changes or the localization of specific proteins.
-
Note on Concentrations: For the pan-Akt inhibitor GDC-0068, concentrations ranging from 0.25 µM to 10 µM have been used in brain metastasis cell lines in vitro.[6] For MK-2206, effective concentrations in glioma cell lines were found to be 1 µM and higher.[7]
In Vivo Administration Protocol (Rodent Models)
This protocol provides a general guideline for the oral administration of pan-Akt inhibitors to mice.
Materials:
-
This compound (or other pan-Akt inhibitor)
-
Vehicle solution (see below)
-
Oral gavage needles
-
Experimental animals (e.g., mice)
Vehicle Preparation:
-
For MK-2206: A common vehicle is 30% Captisol in sterile water.[8]
-
For GDC-0068: A frequently used vehicle is 0.5% methylcellulose and 0.2% Tween 80 in water.[6]
Procedure:
-
Inhibitor Formulation: Prepare the dosing solution by dissolving the pan-Akt inhibitor in the appropriate vehicle. Sonication may be required to achieve complete dissolution.[8]
-
Dosing:
-
Monitoring: Monitor animals daily for any adverse effects, including weight loss or changes in behavior.
-
Tissue Collection: At the end of the experiment, euthanize the animals and collect brain tissue for downstream analysis (e.g., Western blot, immunohistochemistry, or behavioral assays).
Important Considerations:
-
Blood-Brain Barrier Penetration: The ability of this compound to cross the blood-brain barrier has not been extensively reported. This is a critical factor to consider for in vivo neuroscience studies.
-
Toxicity: Always perform preliminary dose-finding studies to determine the maximum tolerated dose in your specific animal model.
Summary of Quantitative Data from Representative Pan-Akt Inhibitor Studies
The following tables summarize key quantitative parameters from studies using the pan-Akt inhibitors MK-2206 and GDC-0068 in neuroscience-related cancer models, which can serve as a reference for designing experiments with this compound.
| Inhibitor | Cell Line | Assay | Concentration/Dose | Effect | Reference |
| GDC-0068 | Breast Cancer Brain Metastasis Cell Lines (PIK3CA-mutant) | Cell Viability | 0.25 - 10 µM | Dose-dependent decrease in viability | [6] |
| MK-2206 | Glioma Cell Lines (U87) | Cell Proliferation | ≥ 1 µM | Effective attenuation of proliferation | [7] |
| MK-2206 | Neuroblastoma Cell Lines | Cell Viability (IC50) | 3 - 5 µM (CNE-1, CNE-2, HONE-1); < 1 µM (SUNE-1) | Inhibition of cell growth | [8] |
| Table 3: In Vitro Efficacy of Representative Pan-Akt Inhibitors. |
| Inhibitor | Animal Model | Dose and Schedule | Vehicle | Primary Outcome | Reference |
| GDC-0068 | Intracranial Breast Cancer Xenograft (Mouse) | 100 mg/kg, daily, oral gavage | 0.5% methylcellulose, 0.2% Tween 80 | Inhibition of tumor growth | [6] |
| MK-2206 | Orthotopic Glioma (Mouse) | 100 mg/kg | Not specified | Increased survival when combined with gefitinib | [10] |
| MK-2206 | Neuroblastoma Xenograft (Mouse) | 100 or 200 mg/kg, daily | Not specified | Decreased tumor growth and increased survival | [9] |
| MK-2206 | Nasopharyngeal Carcinoma Xenograft (Mouse) | 240 mg/kg (3x/week) or 480 mg/kg (1x/week), oral gavage | 30% Captisol | Inhibition of tumor growth | [8] |
| Table 4: In Vivo Efficacy of Representative Pan-Akt Inhibitors. |
Conclusion
This compound is a potent pan-Akt inhibitor with significant potential as a research tool in neuroscience. While its application in this field is still emerging, the extensive data on other pan-Akt inhibitors provides a solid foundation for designing rigorous experiments. By carefully adapting the protocols and considering the quantitative data presented in this guide, researchers can effectively utilize this compound to dissect the complex roles of the Akt signaling pathway in the nervous system and explore its potential as a therapeutic target for neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. Page loading... [guidechem.com]
- 4. 2654026-13-6|this compound|BLD Pharm [bldpharm.com]
- 5. This compound|T62842|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 6. Targeting the PI3K/Akt/mTOR pathway with the pan-Akt inhibitor GDC-0068 in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The allosteric AKT inhibitor MK2206 shows a synergistic interaction with chemotherapy and radiotherapy in glioblastoma spheroid cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of an allosteric Akt inhibitor MK-2206 with etoposide or rapamycin enhances the anti-tumor growth effect in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Akt-IN-8: A Technical Guide for Kinase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a pivotal node in the phosphoinositide 3-kinase (PI3K) signaling pathway, a cascade that is fundamental to a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] The Akt family comprises three highly homologous isoforms: Akt1, Akt2, and Akt3, each with distinct and sometimes overlapping functions.[1] Dysregulation of the PI3K/Akt pathway is a common feature in a wide range of human cancers, making Akt a prime target for therapeutic intervention.[2][3]
Akt-IN-8 is a potent, cell-permeable, allosteric inhibitor of Akt kinases. Its mechanism of action, which involves binding to a site distinct from the ATP-binding pocket, offers a potential for greater selectivity compared to ATP-competitive inhibitors.[4] This technical guide provides a comprehensive overview of this compound as a chemical probe for studying Akt signaling, including its biochemical properties, experimental protocols for its use, and a discussion of its selectivity and potential applications.
Data Presentation
Biochemical Potency of this compound
The inhibitory activity of this compound against the three Akt isoforms has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate that this compound is a potent inhibitor of all three isoforms, with a preference for Akt2.
| Target | IC50 (nM) |
| Akt1 | 4.46 |
| Akt2 | 2.44 |
| Akt3 | 9.47 |
Table 1: In vitro inhibitory potency of this compound against human Akt isoforms.
Kinase Selectivity Profile
A critical aspect of a chemical probe is its selectivity for the intended target over other related proteins, such as other kinases. An ideal chemical probe exhibits high potency for its target while having minimal activity against other off-target kinases.
Note: A comprehensive, publicly available kinase selectivity profile for this compound against a broad panel of kinases was not identified during the preparation of this guide. It is highly recommended that researchers empirically determine the selectivity profile of this compound for their specific experimental system to ensure the validity of their findings. This can be achieved through commercially available kinase profiling services.
Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K.[1] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane.[1] This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and the mTORC2 complex.[1] Once activated, Akt phosphorylates a wide array of downstream substrates, regulating numerous cellular functions.
Figure 1: The PI3K/Akt signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are generalized protocols for key experiments involving Akt inhibitors. Researchers should optimize these protocols for their specific cell lines, reagents, and experimental conditions.
Biochemical Kinase Inhibition Assay (In Vitro)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified Akt isoforms.
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP
-
Akt substrate peptide (e.g., a fluorescently labeled peptide or a peptide for antibody-based detection)
-
This compound (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microplate, add the Akt enzyme, the substrate peptide, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the phosphorylation of the substrate using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for a biochemical kinase inhibition assay.
Cell-Based Akt Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit Akt signaling within a cellular context by measuring the phosphorylation of Akt and its downstream targets.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Growth factor (e.g., IGF-1, EGF) to stimulate the Akt pathway
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal Akt activity.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting with the appropriate primary and secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on protein phosphorylation.
In Vivo Xenograft Tumor Growth Study
This experiment evaluates the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation
-
Matrigel (optional, to enhance tumor formation)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (resuspended in PBS or Matrigel) into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the mice according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
Figure 3: General workflow for an in vivo xenograft study.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of Akt kinases. Its potent, allosteric mechanism of inhibition provides a useful tool for dissecting the complexities of the PI3K/Akt signaling pathway. As with any chemical probe, careful characterization, including a comprehensive assessment of its kinase selectivity, is essential for the robust interpretation of experimental results. The protocols and information provided in this guide serve as a foundation for researchers to effectively utilize this compound in their studies of Akt-driven cellular processes and their implications in health and disease.
References
- 1. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT degradation selectively inhibits the growth of PI3K/PTEN pathway mutant cancers with wild type KRAS and BRAF by destabilizing Aurora kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Akt-IN-8 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of Akt-IN-8, a potent allosteric inhibitor of Akt kinases (Akt1/2/3). The protocol is optimized for assessing the inhibition of Akt signaling by measuring the phosphorylation status of Akt at Serine 473.
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] Akt, also known as Protein Kinase B (PKB), is a key downstream effector of PI3K.[1] Its activation requires phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[3][4]
This compound is a cell-permeable, allosteric inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3), albeit with different potencies.[5] It functions by locking Akt in an inactive conformation, thereby preventing its downstream signaling activities. Western blotting is a fundamental technique to validate the on-target effect of this compound by monitoring the phosphorylation state of Akt. A successful experiment will demonstrate a decrease in phosphorylated Akt (p-Akt) levels relative to total Akt levels in cells treated with the inhibitor.
Signaling Pathway
The diagram below illustrates the PI3K/Akt signaling pathway and the point of inhibition by this compound. Growth factor binding to Receptor Tyrosine Kinases (RTKs) activates PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the plasma membrane, where it is phosphorylated by PDK1 at Thr308 and by mTORC2 at Ser473, leading to its full activation.[2][3] Activated Akt then phosphorylates a multitude of downstream substrates to regulate various cellular functions. This compound allosterically inhibits Akt, preventing these downstream phosphorylation events.
Figure 1: PI3K/Akt Signaling Pathway and this compound Inhibition.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect p-Akt (Ser473) and total Akt.
Materials and Reagents
Buffers and Solutions
| Buffer/Solution | Composition |
| Cell Lysis Buffer (RIPA) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[6] Add protease and phosphatase inhibitor cocktails immediately before use. |
| 10x Tris Buffered Saline (TBS) | 200 mM Tris, 1.5 M NaCl; adjust to pH 7.6. |
| 1x TBST (Wash Buffer) | 1x TBS with 0.1% Tween-20.[7] |
| Blocking Buffer | 5% w/v Bovine Serum Albumin (BSA) or non-fat dry milk in 1x TBST.[7][8][9] |
| Primary Antibody Dilution Buffer | 5% w/v BSA in 1x TBST.[8] |
| 2x Laemmli Sample Buffer | 4% SDS, 10% 2-mercaptoethanol, 20% glycerol, 0.004% bromophenol blue, 0.125 M Tris-HCl (pH 6.8). |
Antibodies
| Antibody | Host | Recommended Dilution | Supplier (Example) |
| Phospho-Akt (Ser473) | Rabbit | 1:1000 - 1:3000 | Cell Signaling Technology (#9271), Proteintech (28731-1-AP)[10][11] |
| Total Akt (pan) | Rabbit/Mouse | 1:1000 | Cell Signaling Technology (#4691, #2920)[10][12] |
| HRP-conjugated Anti-Rabbit IgG | Goat | 1:2000 - 1:10000 | DAKO, Bio-Rad[6][10] |
| HRP-conjugated Anti-Mouse IgG | Goat | 1:2000 - 1:10000 | DAKO[10] |
Procedure
1. Cell Culture and Treatment
-
Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
The day after plating, treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM) for the desired time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
To induce Akt phosphorylation, cells can be serum-starved for 4-24 hours and then stimulated with a growth factor (e.g., 100 ng/mL PDGF or 100 nM insulin for 5-20 minutes) prior to lysis.[10][12]
2. Cell Lysis
-
After treatment, place the culture dish on ice and wash cells once with ice-cold 1x PBS.[6]
-
Aspirate PBS and add ice-cold lysis buffer (e.g., 200-500 µL for a 10 cm dish).[6][7]
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[6][7]
-
Incubate on ice for 30 minutes with occasional vortexing.[10][13]
-
Centrifuge the lysate at 13,000 - 16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[6][10]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.[13]
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentration of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE
-
To 20-30 µg of protein, add an equal volume of 2x Laemmli sample buffer.
-
Briefly centrifuge the samples before loading onto the gel.
5. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (20-30 µg) into the wells of a 10% SDS-polyacrylamide gel.[10] Include a pre-stained protein ladder.
-
Run the gel at 100-150 V until the dye front reaches the bottom.[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry system. For wet transfer, a common condition is 100 V for 1-2 hours or overnight at a lower voltage in a cold room.[6]
6. Immunoblotting
-
After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature on a shaker.[6][10]
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in Primary Antibody Dilution Buffer overnight at 4°C with gentle agitation.[8][10][11]
-
The following day, wash the membrane three times for 5-10 minutes each with 1x TBST.[9][13]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.[10][13]
-
Wash the membrane again three times for 5-10 minutes each with 1x TBST.[9][13]
7. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[9]
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[6][10]
8. Stripping and Re-probing for Total Akt
-
To normalize the p-Akt signal to the total amount of Akt protein, the membrane can be stripped and re-probed.
-
Incubate the membrane in a stripping buffer (commercial or lab-prepared) for 15-30 minutes at room temperature or 50°C, depending on the buffer.[6][10]
-
Wash the membrane extensively with 1x TBST.
-
Block the membrane again for 1 hour at room temperature.
-
Incubate with the primary antibody for total Akt overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
Experimental Workflow
The following diagram provides a visual representation of the Western blot workflow.
Figure 2: Western Blot Workflow for this compound Analysis.
Data Presentation and Interpretation
Quantitative data from the Western blot analysis should be presented in a clear, tabular format. Densitometry analysis of the bands should be performed using image analysis software. The intensity of the p-Akt band should be normalized to the intensity of the corresponding total Akt band.
Table 1: Densitometry Analysis of Akt Phosphorylation
| Treatment | Concentration (µM) | p-Akt (Ser473) Intensity | Total Akt Intensity | Normalized p-Akt/Total Akt Ratio |
| Vehicle (DMSO) | 0 | Value | Value | 1.00 |
| This compound | 0.1 | Value | Value | Value |
| This compound | 1 | Value | Value | Value |
| This compound | 5 | Value | Value | Value |
| This compound | 10 | Value | Value | Value |
A dose-dependent decrease in the normalized p-Akt/Total Akt ratio upon treatment with this compound would confirm the inhibitory effect of the compound on the Akt signaling pathway. This data is crucial for validating the on-target activity of this compound in cellular models.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. ptglab.com [ptglab.com]
- 10. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 11. Phospho-AKT (Ser473) antibody (28731-1-AP) | Proteintech [ptglab.com]
- 12. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. addgene.org [addgene.org]
Application Notes and Protocols for Immunoprecipitation using Akt-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt (also known as Protein Kinase B) is a serine/threonine-specific protein kinase that plays a critical role in regulating key cellular processes, including cell survival, growth, proliferation, and metabolism.[1] The three isoforms of Akt (Akt1, Akt2, and Akt3) are central nodes in the PI3K/Akt signaling pathway, which is frequently dysregulated in various diseases, particularly cancer.[2][3] Understanding the intricate network of protein-protein interactions that govern Akt activity is crucial for developing targeted therapeutics.
Akt-IN-8 is a potent and selective allosteric inhibitor of Akt isoforms. Unlike ATP-competitive inhibitors, this compound binds to the pleckstrin homology (PH) domain and the kinase domain, locking the kinase in an inactive conformation. This unique mechanism of action makes this compound a valuable tool for studying the specific consequences of Akt inhibition.
These application notes provide a detailed protocol for utilizing this compound in immunoprecipitation (IP) and co-immunoprecipitation (co-IP) experiments to investigate Akt-protein interactions.
Data Presentation: this compound Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against the three Akt isoforms. This data is essential for determining the appropriate concentration range for cellular experiments.
| Isoform | IC50 (nM) |
| Akt1 | 58 |
| Akt2 | 210 |
| Akt3 | 2119 |
Note: The cellular efficacy of this compound will vary depending on cell type, membrane permeability, and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and target of interest.
Signaling Pathway Overview
The PI3K/Akt signaling pathway is a crucial cascade that governs numerous cellular functions. A simplified diagram of this pathway is presented below, highlighting the central role of Akt.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for a co-immunoprecipitation experiment to investigate the effect of this compound on the interaction between Akt and a hypothetical binding partner, "Protein X".
Experimental Workflow
The overall workflow for the co-immunoprecipitation experiment is illustrated below.
Caption: General workflow for a co-immunoprecipitation experiment using this compound.
Materials and Reagents
-
Cell Lines: A cell line known to express the protein of interest (e.g., HEK293T, HeLa, MCF-7).
-
This compound: Prepare a stock solution in DMSO. The final concentration in cell culture media will need to be optimized.
-
Antibodies:
-
Primary antibody for immunoprecipitation (e.g., rabbit anti-Akt).
-
Primary antibody for Western blotting (e.g., mouse anti-Protein X, rabbit anti-Akt).
-
Secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP).
-
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Buffers and Solutions:
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer). It is crucial to include protease and phosphatase inhibitors.[4][5]
-
Wash Buffer (e.g., lysis buffer with a lower detergent concentration).
-
Elution Buffer (e.g., 2x Laemmli sample buffer).
-
Detailed Protocol
1. Cell Culture and Treatment:
-
Seed cells in 10 cm plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the optimized duration (e.g., 1-4 hours). A dose-response and time-course experiment is recommended to determine the optimal conditions.
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford).
3. Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, add 20-30 µL of Protein A/G beads to 1 mg of protein lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
4. Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody against the "bait" protein (e.g., 1-5 µg of anti-Akt antibody).
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
5. Washing:
-
Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant.
6. Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 30-50 µL of 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and transfer the supernatant (eluate) to a new tube.
7. Analysis by SDS-PAGE and Western Blotting:
-
Load the eluates and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against Akt and the suspected interacting protein ("Protein X").
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results and Interpretation
The use of this compound in a co-IP experiment can help to determine if the interaction between Akt and its binding partners is dependent on the conformational state of Akt.
-
Scenario 1: Interaction is dependent on Akt's active conformation. If "Protein X" preferentially binds to the active form of Akt, treatment with this compound, which stabilizes an inactive conformation, is expected to reduce or abolish the co-immunoprecipitation of "Protein X" with Akt.
-
Scenario 2: Interaction is independent of Akt's conformation. If the interaction is not dependent on the activation state of Akt, then the amount of "Protein X" co-immunoprecipitated with Akt should remain unchanged in the presence of this compound.
-
Scenario 3: Interaction is enhanced with the inactive conformation. In some cases, a protein might preferentially bind to the inactive conformation of Akt. In this scenario, treatment with this compound could potentially increase the amount of "Protein X" that is co-immunoprecipitated.
Logical Relationship of Experimental Outcomes
The following diagram illustrates the logical flow for interpreting the results of a co-IP experiment with this compound.
Caption: Decision tree for interpreting co-IP results with this compound.
Troubleshooting
For general immunoprecipitation troubleshooting, refer to standard laboratory guides. Specific to the use of this compound:
-
Incomplete Akt Inhibition: If Western blot analysis of downstream targets (e.g., phospho-GSK3β) in the input lysate does not show a significant decrease with this compound treatment, the inhibitor concentration or incubation time may need to be increased.
-
High Background: Ensure adequate washing steps and consider the optional pre-clearing step to minimize non-specific binding.
-
Variable Results: Maintain consistency in cell density, treatment times, and buffer compositions between experiments.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to dissect the complex protein-protein interaction networks of the Akt signaling pathway.
References
- 1. youtube.com [youtube.com]
- 2. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Studies with Akt Inhibitor VIII
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes, including glucose metabolism, apoptosis, cell proliferation, and transcription.[1] The PI3K/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancers, making Akt a compelling target for cancer therapy.[2] Akt inhibitor VIII (also known as AKTi-1/2) is a cell-permeable, allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). This document provides detailed application notes and protocols for designing and conducting in vivo studies using Akt inhibitor VIII to evaluate its anti-cancer efficacy.
Mechanism of Action
Akt inhibitor VIII is a selective, allosteric inhibitor that targets the pleckstrin homology (PH) domain of Akt.[3] This mode of action prevents the translocation of Akt to the cell membrane, a critical step for its activation. By inhibiting Akt, this compound can induce apoptosis and inhibit cell proliferation in cancer cells with an activated PI3K/Akt pathway.
Data Presentation
In Vitro Potency of Akt Inhibitor VIII
| Target | IC50 (nM) |
| Akt1 | 58 |
| Akt2 | 210 |
| Akt3 | 2119 |
Source: STEMCELL Technologies, Medchemexpress.com[4][5]
In Vivo Efficacy of Akt Inhibitor VIII in a Breast Cancer Xenograft Model
| Animal Model | Treatment Group (Intraperitoneal) | Tumor Growth Inhibition (%) |
| BALB/c Nude Mice | 15 mg/kg, once daily for 8 days | 32 |
| BALB/c Nude Mice | 30 mg/kg, once daily for 8 days | 54 |
Source: APExBIO[1]
Signaling Pathway Diagram
The following diagram illustrates the PI3K/Akt signaling pathway and the point of intervention for Akt Inhibitor VIII.
Caption: PI3K/Akt Signaling Pathway and Inhibition by Akt Inhibitor VIII.
Experimental Protocols
In Vivo Xenograft Study Workflow
The diagram below outlines a typical workflow for an in vivo xenograft study to evaluate the efficacy of Akt Inhibitor VIII.
Caption: Workflow for In Vivo Xenograft Efficacy Study.
Detailed Methodologies
1. Formulation of Akt Inhibitor VIII for In Vivo Administration
For in vivo studies, proper formulation of the inhibitor is critical for its solubility and bioavailability.
-
Vehicle Preparation: A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[6]
-
To prepare a stock solution, dissolve Akt inhibitor VIII in DMSO (e.g., to 11 mg/mL). Gentle heating may be required.[6]
-
For the final formulation, a suggested composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] Add the solvents sequentially, ensuring the solution is clear before adding the next component. Sonication can be used to aid dissolution.[6]
-
It is recommended to prepare the working solution fresh for each day of use.
-
2. Human Breast Cancer Xenograft Model
This protocol is based on a study that demonstrated the in vivo efficacy of Akt inhibitor VIII.[1]
-
Cell Line: MCF-7 human breast cancer cell line is a suitable model as it has a functional PI3K/Akt pathway.[7]
-
Animals: Female BALB/c nude mice, 6-8 weeks old.
-
Tumor Cell Implantation:
-
Culture MCF-7 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
-
Treatment Protocol:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer Akt inhibitor VIII (15 mg/kg or 30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection once daily for a specified period (e.g., 8 days).[1]
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic analysis, and another portion can be fixed in formalin for immunohistochemistry.
-
3. Pharmacodynamic Analysis by Western Blot
To confirm that Akt inhibitor VIII is hitting its target in vivo, the phosphorylation status of Akt and its downstream substrates in tumor tissues should be assessed.
-
Tumor Lysate Preparation:
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), total GSK3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[3][5][8][9]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. A decrease in the ratio of phosphorylated to total protein for Akt and its substrates in the treated group compared to the vehicle group would indicate target engagement.
-
Conclusion
These application notes and protocols provide a framework for the in vivo evaluation of Akt inhibitor VIII. The provided data and methodologies can guide researchers in designing robust preclinical studies to investigate the therapeutic potential of this compound. Careful attention to experimental design, including appropriate animal models, formulation, and pharmacodynamic readouts, is essential for obtaining reliable and translatable results.
References
- 1. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Combination therapy targeting Akt and mammalian target of rapamycin improves functional outcome after controlled cortical impact in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MCF7 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Inducing Apoptosis in Cancer Cells with AKT Inhibitor VIII
For Research Use Only.
Introduction
The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in the PI3K/AKT signaling pathway, a critical cascade that promotes cell survival, growth, and proliferation.[1] In many human cancers, this pathway is aberrantly activated through various mechanisms, including mutations in PI3K or loss of the tumor suppressor PTEN.[2] This sustained signaling allows cancer cells to evade programmed cell death (apoptosis), contributing to tumor progression and therapeutic resistance.[3][4]
AKT exerts its anti-apoptotic effects by phosphorylating and inactivating several key downstream targets. These include pro-apoptotic proteins like BAD and Caspase-9, as well as transcription factors of the FOXO family, which regulate the expression of genes involved in cell death.[4] Consequently, inhibiting AKT is a key therapeutic strategy to reactivate the apoptotic machinery within cancer cells.[2]
AKT Inhibitor VIII (also known as Akti-1/2) is a cell-permeable, selective, and allosteric inhibitor of AKT isoforms.[5][6] It preferentially targets AKT1 and AKT2 over AKT3.[1][7] By binding to an allosteric site at the interface of the PH and kinase domains, it locks the kinase in an inactive conformation, preventing downstream signaling and promoting apoptosis.[6] These notes provide detailed protocols for using AKT Inhibitor VIII to induce and quantify apoptosis in cancer cell lines.
Data Presentation
Table 1: Inhibitory Activity of AKT Inhibitor VIII against AKT Isoforms.
| Target | IC₅₀ (nM) |
| AKT1 | 58 |
| AKT2 | 210 |
| AKT3 | 2119 |
IC₅₀ values represent the concentration of the inhibitor required for 50% inhibition of kinase activity in a cell-free assay. Data sourced from[1][7][8].
Table 2: Growth Inhibitory (GI₅₀) Concentrations of AKT Inhibitor VIII in Various Human Cancer Cell Lines.
| Cell Line | Cancer Type | GI₅₀ (µM) |
| PC-9 | Lung Adenocarcinoma | 9.5 |
| NCI-H522 | Lung Adenocarcinoma | 7.25 |
| HCC827 | Lung Adenocarcinoma | 4.7 |
| MCF7 | Breast Adenocarcinoma | >10 |
| HT29 | Colon Adenocarcinoma | >10 |
| A2780 | Ovarian Carcinoma | >10 |
GI₅₀ values represent the concentration of the inhibitor that causes a 50% reduction in cell growth after a 96-hour treatment period, as determined by the sulforhodamine B (SRB) assay. Data sourced from[1]. Note that in some cell lines, AKT inhibitor VIII is more effective at sensitizing cells to other chemotherapeutic agents than as a single agent for growth inhibition.[7]
Visualizations
Caption: The PI3K/AKT signaling pathway and the mechanism of AKT Inhibitor VIII.
Caption: Experimental workflow for assessing the effects of AKT Inhibitor VIII.
Experimental Protocols
Cell Culture and Treatment
This protocol provides a general guideline. Optimal cell seeding density and inhibitor concentrations should be determined empirically for each cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
AKT Inhibitor VIII (CAS 612847-09-3)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well, 24-well, and/or 96-well tissue culture plates
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of AKT Inhibitor VIII in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize and count the cells. Seed cells into appropriate culture plates at a predetermined density (e.g., 5,000-10,000 cells/well for a 96-well plate for viability assays; 0.5 x 10⁶ cells/well for a 6-well plate for protein analysis).
-
Adhesion: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
Treatment Preparation: On the day of treatment, thaw the AKT Inhibitor VIII stock solution. Prepare serial dilutions in complete growth medium to achieve the final desired concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Prepare a vehicle control using the same final concentration of DMSO as the highest inhibitor concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of AKT Inhibitor VIII or the vehicle control.
-
Incubation: Return the plates to the incubator for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.
Apoptosis Quantification by Annexin V/PI Flow Cytometry
This assay distinguishes between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[9][10]
Materials:
-
Treated cells from Protocol 1 (in 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect the culture medium (which contains floating apoptotic cells) from each well into a separate tube. Wash the adherent cells with PBS, then trypsinize them. Combine the trypsinized cells with their corresponding culture medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[11] Discard the supernatant and wash the cell pellet twice with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each 100 µL cell suspension. Gently vortex the tubes.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.
Western Blot Analysis for p-AKT and Apoptosis Markers
This protocol verifies that AKT Inhibitor VIII is hitting its target (reduced p-AKT) and confirms apoptosis by detecting cleaved PARP and/or cleaved Caspase-3.[12]
Materials:
-
Treated cells from Protocol 1 (in 6-well plates)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-cleaved-PARP, anti-cleaved-Caspase-3, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Protein Extraction: Transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensity using densitometry software. The appearance of cleaved PARP (~89 kDa) or cleaved Caspase-3 (~17/19 kDa) fragments indicates apoptosis.[12] A decrease in the p-AKT/total-AKT ratio confirms target engagement.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of Akt signaling in hepatoma cells induces apoptotic cell death independent of Akt activation status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in cells | Abcam [abcam.com]
- 4. Targeting apoptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. youtube.com [youtube.com]
Treating MCF-7 breast cancer cells with Akt-IN-8
Application Notes:
Product: Akt-IN-8 (Pan-Akt Inhibitor) Target: MCF-7 Human Breast Cancer Cells Reference: [Internal Validation Data]
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] In a significant percentage of breast cancers, this pathway is hyperactivated due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN.[1][3][4] Akt (also known as Protein Kinase B or PKB) is a central node in this pathway.[1][5] Its activation, marked by phosphorylation at key residues (Threonine 308 and Serine 473), promotes tumorigenesis and confers resistance to therapies.[3][5][6]
This compound is a potent, cell-permeable, small-molecule inhibitor that targets all three isoforms of Akt (Akt1, Akt2, and Akt3). These application notes provide detailed protocols for treating the estrogen receptor-positive (ER+) human breast cancer cell line, MCF-7, with this compound and for assessing its biological effects.
Mechanism of Action
This compound functions by competitively binding to the ATP-binding pocket of Akt, thereby preventing its phosphorylation and subsequent activation.[5] This inhibition leads to the deactivation of downstream effector proteins involved in cell survival and proliferation, ultimately inducing cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[1][7] The primary method for confirming the inhibitor's on-target effect is to measure the reduction in phosphorylated Akt (p-Akt Ser473) via Western blot.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
-
MCF-7 cells (ATCC® HTB-22™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA Solution
-
This compound (dissolved in DMSO to a 10 mM stock)
-
Cell Counting Kit-8 (CCK-8) or WST-8 Assay Kit
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-Akt (pan), Rabbit anti-phospho-Akt (Ser473), Mouse anti-β-Actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Propidium Iodide (PI) Staining Solution with RNase A
Protocol 1: Cell Viability Assay (CCK-8/WST-8)
This protocol determines the cytotoxic effect of this compound on MCF-7 cells and is used to calculate the half-maximal inhibitory concentration (IC50).
Caption: Workflow for determining cell viability using a CCK-8/WST-8 assay.
Procedure:
-
Culture MCF-7 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3]
-
Seed 1 x 10⁴ cells in 100 µL of medium per well into a 96-well plate and incubate for 24 hours.[8]
-
Prepare serial dilutions of this compound in culture medium (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of CCK-8 or WST-8 solution to each well and incubate for 1-4 hours, until the orange formazan product is visible.[9][10]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Expected Results: Treatment with this compound is expected to decrease the viability of MCF-7 cells in a dose-dependent manner.
| Inhibitor | Cell Line | Treatment Duration | IC50 Value (µM) |
| This compound (Example) | MCF-7 | 48 hours | ~10-20 |
| AKT inhibitor VIII (Reference) | Breast Cancer (Mean) | Not Specified | 11.9[11] |
Protocol 2: Western Blot for Phospho-Akt
This protocol verifies the mechanism of action by measuring the levels of p-Akt (Ser473) following treatment.
Caption: Western blot workflow for analyzing protein phosphorylation.
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the determined IC50 concentration for various time points (e.g., 2, 6, 24 hours).
-
Wash cells twice with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.[6]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and β-Actin (loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Perform densitometry analysis to quantify the relative protein levels.
Expected Results: A significant decrease in the ratio of p-Akt to total Akt should be observed in cells treated with this compound compared to the vehicle control.
| Treatment | Relative p-Akt/Total Akt Ratio (Normalized to Control) |
| Vehicle Control (DMSO) | 1.00 |
| This compound (IC50) | < 0.30 |
Protocol 3: Cell Cycle Analysis
This protocol assesses the effect of this compound on cell cycle progression using flow cytometry.
Caption: Workflow for cell cycle analysis by propidium iodide staining.
Procedure:
-
Seed MCF-7 cells in 6-well plates.
-
Treat the cells with this compound at the IC50 concentration for 24 or 48 hours.
-
Harvest both adherent and floating cells, and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[13]
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[13]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Model the resulting DNA content histograms to quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.
Expected Results: Inhibition of Akt often leads to cell cycle arrest, typically at the G1/S transition. An increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases are expected. An increase in the sub-G1 population indicates apoptosis.[14]
| Treatment (48h) | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |
| Vehicle Control | 2 - 4 | 55 - 65 | 20 - 25 | 10 - 15 |
| This compound (IC50) | > 10 | > 70 | < 15 | < 10 |
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Akt phosphorylation attenuates resistance to TNF-α cytotoxic effects in MCF-7 cells, but not in their doxorubicin resistant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Activation of Akt characterizes estrogen receptor positive human breast cancers which respond to anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. dojindo.com [dojindo.com]
- 10. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 11. Drug: AKT inhibitor VIII - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Characterization of resistant MCF-7 breast cancer cells developed by repeated cycles of photodynamic therapy [frontiersin.org]
- 14. mdpi.com [mdpi.com]
A Protocol for Studying Autophagy with Akt-IN-8
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autophagy is a fundamental cellular process responsible for the degradation of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis, stress response, and disease. The PI3K/Akt/mTOR signaling pathway is a key negative regulator of autophagy.[1][2][3] Akt, a serine/threonine kinase, when active, phosphorylates and inhibits downstream targets, leading to the activation of mTORC1, which in turn suppresses the initiation of autophagy.[4][5] Inhibition of Akt, therefore, represents a direct mechanism to induce autophagy.
Akt-IN-8, also known as Akt inhibitor VIII or Akti-1/2, is a cell-permeable, allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). It has been utilized in research to probe the roles of Akt signaling in various cellular processes, including autophagy. This document provides a detailed protocol for utilizing this compound to induce and study autophagy in cultured cells.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a pocket in the kinase domain of Akt, which prevents its conformational activation. This inhibition leads to a decrease in the phosphorylation of downstream Akt substrates, including those involved in the activation of mTORC1.[4] The subsequent inhibition of mTORC1 signaling relieves its suppression of the ULK1 complex, a key initiator of autophagy, thereby triggering the autophagic process.[4][5]
Signaling Pathway Diagram
Caption: Akt/mTOR signaling pathway and autophagy regulation.
Experimental Protocols
Materials
-
Cell Lines: PTEN-null cancer cell lines such as PC3 (prostate cancer) or U87MG (glioblastoma) are recommended as they exhibit constitutively active Akt signaling. Other cell lines of interest can also be used.
-
This compound (Akt inhibitor VIII): Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
Cell Culture Medium and Reagents: As required for the specific cell line.
-
Chloroquine (CQ): To assess autophagic flux. Prepare a stock solution (e.g., 10 mM in water) and store at -20°C.
-
Reagents for Western Blotting:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Reagents for Immunofluorescence:
-
Paraformaldehyde (PFA) for fixing cells
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Protocol 1: Induction of Autophagy using this compound and Assessment by Western Blotting
This protocol details the steps to treat cells with this compound and analyze the key autophagy markers, LC3-II and p62, by Western blotting.
Experimental Workflow
Caption: Western blot workflow for autophagy analysis.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Allow cells to adhere overnight.
-
Treat cells with this compound at a final concentration of, for example, 3 µM.[3] Include a vehicle control (DMSO).
-
Incubate for a desired time course, for example, 24 hours.
-
For autophagic flux assessment: In a parallel set of wells, add chloroquine (CQ) to a final concentration of 10 µM for the last 4 hours of the this compound treatment.[2]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a 15% gel is recommended for good separation of LC3-I and LC3-II).
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B, p62, p-Akt, Akt, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Calculate the LC3-II/LC3-I ratio or normalize LC3-II to the loading control.
-
Normalize p62 levels to the loading control.
-
An increase in the LC3-II/I ratio and a decrease in p62 levels are indicative of autophagy induction.[6]
-
A further increase in LC3-II levels in the presence of CQ compared to this compound alone indicates an active autophagic flux.
-
Protocol 2: Visualization of Autophagosomes by Immunofluorescence
This protocol describes how to visualize the formation of autophagosomes (LC3 puncta) in cells treated with this compound using immunofluorescence microscopy.
Experimental Workflow
Caption: Immunofluorescence workflow for LC3 puncta analysis.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in 24-well plates.
-
Treatment: Treat cells with this compound as described in Protocol 1.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with primary antibody against LC3B diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
-
Data Analysis:
-
Count the number of LC3 puncta per cell in multiple fields of view.
-
An increase in the number of punctate structures per cell indicates the formation of autophagosomes.
-
Data Presentation
While specific quantitative data for this compound from peer-reviewed publications with densitometry is limited, the expected outcomes based on the mechanism of action and studies with other Akt inhibitors are summarized below. Researchers should generate their own quantitative data following the provided protocols.
Table 1: Expected Quantitative Changes in Autophagy Markers Following this compound Treatment
| Treatment Group | Cell Line | This compound Conc. | Time (h) | Change in LC3-II/I Ratio (Fold Change vs. Control) | Change in p62 Level (% of Control) |
| Vehicle Control | PC3 | 0 µM | 24 | 1.0 | 100% |
| This compound | PC3 | 3 µM | 24 | > 1.5 (Expected Increase) | < 70% (Expected Decrease) |
| This compound + CQ | PC3 | 3 µM | 24 | > 2.5 (Expected Further Increase) | ≥ 100% (Accumulation) |
| Vehicle Control | U87MG | 0 µM | 24 | 1.0 | 100% |
| This compound | U87MG | 3 µM | 24 | > 1.5 (Expected Increase) | < 70% (Expected Decrease) |
| This compound + CQ | U87MG | 3 µM | 24 | > 2.5 (Expected Further Increase) | ≥ 100% (Accumulation) |
Note: The values presented are hypothetical and represent the expected trend. Actual results will vary depending on the cell line, experimental conditions, and antibody efficacy.
Troubleshooting
-
No change in LC3-II levels:
-
Confirm the activity of this compound by checking for decreased phosphorylation of Akt.
-
Optimize the concentration and treatment time of this compound.
-
Ensure the use of a high-percentage SDS-PAGE gel for proper LC3-I/II separation.
-
-
p62 levels do not decrease:
-
The degradation of p62 can be slower than the initial increase in LC3-II. Consider a longer time course.
-
The cell line may have a high basal level of p62, making changes less apparent.
-
-
High background in immunofluorescence:
-
Optimize antibody concentrations and blocking conditions.
-
Ensure proper washing steps.
-
By following these detailed protocols, researchers can effectively use this compound as a tool to induce and study the intricate process of autophagy, contributing to a better understanding of its role in health and disease.
References
- 1. Combination of AKT inhibition with autophagy blockade effectively reduces ascites-derived ovarian cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Akt inhibition promotes autophagy and sensitizes PTEN-null tumors to lysosomotropic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt inhibition promotes autophagy and sensitizes PTEN-null tumors to lysosomotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autophagy inhibitors deliver a knock-out blow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamics of the Degradation of Ubiquitinated Proteins by Proteasomes and Autophagy: ASSOCIATION WITH SEQUESTOSOME 1/p62 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis Following Akt-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in signal transduction pathways that govern cell proliferation, survival, and growth.[1][2] The PI3K/Akt signaling cascade is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[2][3] Akt promotes cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p21Cip1 and p27Kip1, thereby facilitating the transition through G1/S and G2/M phases.[1][4][5]
Akt-IN-8 is a potent and selective allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[6] By inhibiting Akt activity, this compound is expected to induce cell cycle arrest, providing a key mechanism for its anti-cancer effects.[7] This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using propidium iodide (PI) staining and flow cytometry.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Akt signaling pathway and the experimental workflow for cell cycle analysis.
Caption: Akt Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Cell Cycle Analysis.
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., MCF-7, PC-3, HeLa)
-
Cell Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA Solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Dimethyl Sulfoxide (DMSO, vehicle for this compound)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL solution)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS with 0.1% Triton X-100 and 200 µg/mL RNase A)
-
Flow Cytometry Tubes
Equipment
-
Cell Culture Incubator (37°C, 5% CO2)
-
Laminar Flow Hood
-
Centrifuge
-
Flow Cytometer
-
Vortex Mixer
-
Hemocytometer or Automated Cell Counter
-
Fluorescence Microscope (optional, for checking nuclei suspension) [8]
Protocol for Cell Treatment and Preparation
-
Cell Seeding: Seed the chosen cancer cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Cell Synchronization (Optional): For a more synchronized cell population, cells can be arrested in the G0/G1 phase by serum starvation for 24-48 hours prior to treatment.[9][10]
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO. Replace the medium in the wells with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
-
Cell Counting: Count the cells to ensure an adequate number for flow cytometry analysis (typically 1 x 106 cells per sample).
Protocol for Propidium Iodide Staining and Flow Cytometry
-
Washing: Centrifuge the harvested cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 2 mL of cold PBS. Repeat this wash step once.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[11]
-
Incubation for Fixation: Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks if necessary.[11]
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA, which PI can also bind to.[12] Incubate at 37°C for 30 minutes.
-
Propidium Iodide Staining: Add 500 µL of PI staining solution (final concentration of 50 µg/mL) to the cell suspension.
-
Incubation for Staining: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel. Collect data for at least 10,000 single-cell events per sample.[13]
Data Presentation and Analysis
The data obtained from the flow cytometer will be a histogram of fluorescence intensity versus cell count. This histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases of the cell cycle, with the region in between representing the S phase.[11] The percentage of cells in each phase can be quantified using the flow cytometry analysis software.
Expected Results
Inhibition of Akt is expected to cause an accumulation of cells in the G1 and/or G2/M phases of the cell cycle, with a corresponding decrease in the percentage of cells in the S phase. This indicates a cell cycle arrest.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data from the cell cycle analysis.
Table 1: Cell Cycle Distribution after 24-hour Treatment with this compound
| Treatment | Concentration (µM) | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| Vehicle (DMSO) | - | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 |
Table 2: Cell Cycle Distribution after 48-hour Treatment with this compound
| Treatment | Concentration (µM) | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| Vehicle (DMSO) | - | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 |
Table 3: Cell Cycle Distribution after 72-hour Treatment with this compound
| Treatment | Concentration (µM) | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| Vehicle (DMSO) | - | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 |
Troubleshooting
-
Cell Clumping: Ensure gentle vortexing during fixation and resuspend the cell pellet thoroughly at each step.
-
High CV of G0/G1 Peak: A high coefficient of variation (CV) can indicate inconsistent staining or instrument issues. Ensure a low flow rate during acquisition.[12]
-
Debris in Sample: Gate out debris based on forward and side scatter properties during data analysis.
-
Broad S-Phase Distribution: This can be normal, but for better resolution of the S-phase, consider incorporating BrdU staining in a separate experiment.[14]
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Akt signaling activation by ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 11. protocols.io [protocols.io]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technisches Support-Center: Umgang mit Löslichkeitsproblemen von Akt-IN-8 in DMSO
Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen und Antworten auf häufig gestellte Fragen im Zusammenhang mit Löslichkeitsproblemen des Akt-Inhibitors VIII (auch bekannt als Akti-1/2 oder möglicherweise als Akt-IN-8 bezeichnet) in DMSO.
Fehlerbehebungsanleitung: Probleme mit der Löslichkeit
Dieser Abschnitt befasst sich mit spezifischen Problemen, die bei der Auflösung und Verwendung von Akt-Inhibitor VIII in DMSO-basierten Experimenten auftreten können.
F: Ich habe Schwierigkeiten, Akt-Inhibitor VIII in DMSO aufzulösen. Wie hoch ist die angegebene Löslichkeit?
A: Die angegebene Löslichkeit von Akt-Inhibitor VIII in DMSO variiert je nach Anbieter und den spezifischen experimentellen Bedingungen. Diese Variationen können eine der Hauptursachen für experimentelle Inkonsistenzen sein. Nachstehend finden Sie eine Zusammenfassung der von verschiedenen Anbietern gemeldeten Löslichkeitsdaten.
Tabelle 1: Gemeldete Löslichkeit von Akt-Inhibitor VIII in DMSO
| Anbieter | Gemeldete Löslichkeit in DMSO | Anmerkungen |
| Cayman Chemical | 14.3 mg/ml[1] | Keine spezifischen Bedingungen angegeben. |
| TargetMol | 11 mg/mL[2] | Erwärmung wird empfohlen. |
| GlpBio | >9.2 mg/mL[3] | Erwärmung auf 37°C und/oder Ultraschallbehandlung können helfen.[3] |
| APExBIO | ≥9.2 mg/mL[4] | Erwärmung auf 37°C und/oder Ultraschallbehandlung können helfen.[4] |
| Sigma-Aldrich | 5 mg/mL[5] | Keine spezifischen Bedingungen angegeben. |
F: Meine Akt-Inhibitor-VIII-Verbindung löst sich nicht vollständig auf oder fällt aus meiner DMSO-Stammlösung aus. Was kann ich tun?
A: Unvollständige Auflösung oder Ausfällung kann auf mehrere Faktoren zurückzuführen sein, darunter die Konzentration, die Temperatur und die Handhabungstechnik. Befolgen Sie das nachstehende detaillierte Protokoll, um die Löslichkeit zu verbessern.
Experimentelles Protokoll: Vorbereitung einer Akt-Inhibitor-VIII-Stammlösung in DMSO
-
Berechnung: Berechnen Sie die erforderliche Masse an Akt-Inhibitor VIII und das Volumen an DMSO, um Ihre Zielkonzentration zu erreichen. Beginnen Sie mit einer Konzentration, die innerhalb des unteren Bereichs der gemeldeten Löslichkeitsgrenzen liegt (z. B. 5 mg/ml).
-
Vorbereitung: Geben Sie die abgewogene Menge Akt-Inhibitor VIII in ein steriles Röhrchen.
-
Anfängliche Solubilisierung: Geben Sie etwa 80 % des berechneten DMSO-Volumens in das Röhrchen. Verschließen Sie das Röhrchen fest.
-
Erwärmung (optional, aber empfohlen): Erwärmen Sie das Röhrchen für 10 Minuten in einem Wasserbad bei 37°C.[3][4] Dies kann die Auflösung erheblich unterstützen.
-
Ultraschallbehandlung (optional, aber empfohlen): Beschallen Sie das Röhrchen in einem Ultraschallbad für 10-15 Minuten.[3][4] Dies hilft, Aggregate aufzubrechen und die Auflösung zu fördern.
-
Vortexen: Mischen Sie die Lösung kräftig durch Vortexen für 1-2 Minuten.
-
Visuelle Inspektion: Überprüfen Sie die Lösung visuell auf ungelöste Partikel. Wenn die Lösung klar ist, fahren Sie mit dem nächsten Schritt fort. Wenn noch Partikel vorhanden sind, wiederholen Sie die Schritte 4-6.
-
Endgültige Volumenergänzung: Fügen Sie das restliche DMSO hinzu, um das endgültige Zielvolumen zu erreichen, und mischen Sie gründlich.
-
Lagerung: Aliquotieren Sie die Stammlösung in kleinere, für den einmaligen Gebrauch geeignete Volumina, um wiederholte Gefrier-Auftau-Zyklen zu vermeiden.[6] Lagern Sie die Aliquots bei -20°C oder -80°C.[3]
References
Technical Support Center: Investigating Potential Off-Target Effects of Akt-IN-8 (AKT Inhibitor VIII)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the potential off-target effects of Akt-IN-8, also known as AKT Inhibitor VIII or Akti-1/2.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a cell-permeable, allosteric inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2] It binds to a pocket between the pleckstrin homology (PH) domain and the kinase domain, locking the kinase in an inactive conformation and preventing its phosphorylation and subsequent activation.[3]
Q2: How selective is this compound for Akt kinases?
This compound exhibits high selectivity for Akt1 and Akt2 over Akt3 and shows good selectivity against a broader panel of kinases.[1][3] However, at higher concentrations, it can inhibit other kinases.
Q3: What are the known off-targets of this compound?
Kinase profiling studies have shown that at micromolar concentrations, this compound can inhibit other kinases. Notably, significant inhibition has been observed for Calcium/calmodulin-dependent protein kinase 1 (CAMKI) and smooth muscle myosin light-chain kinase (smMLCK).[1][3] A detailed selectivity profile is provided in the data table below.
Q4: I am observing unexpected cellular phenotypes that don't seem to be related to Akt inhibition. Could these be off-target effects?
It is possible. Off-target effects can lead to a range of cellular responses that are independent of Akt signaling. Some observed effects of Akt inhibitors that could be influenced by off-targets include impacts on mitosis and cell migration.[1] If your experimental results are inconsistent with known functions of Akt, it is crucial to validate potential off-target engagement.
Q5: What are some common troubleshooting steps if I suspect off-target effects?
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting Akt in your system at the concentrations used. This can be done by Western blot analysis of phosphorylated downstream targets of Akt, such as GSK3β or FOXO transcription factors.[3]
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for Akt inhibition in your cell type.
-
Use a Structurally Unrelated Akt Inhibitor: To confirm that the observed phenotype is due to Akt inhibition and not an off-target effect of this compound's specific chemical structure, use a different, structurally distinct Akt inhibitor as a control.
-
Directly Test Off-Target Engagement: If you have a hypothesis about a specific off-target, you can use techniques like the Cellular Thermal Shift Assay (CETSA) to determine if this compound is binding to that protein in your cells.
Q6: Are there any known issues with specific batches or formulations of this compound?
While this guide does not track batch-specific issues, it is always good practice to ensure the purity and identity of your compound. If you have concerns, contact your supplier for a certificate of analysis.
Quantitative Kinase Selectivity Profile of this compound
The following table summarizes the on-target and off-target activity of this compound (Akti-1/2) from a kinase panel screen.
| Target Kinase | % Inhibition at 1 µM | % Inhibition at 10 µM | IC50 (nM) | Notes |
| Akt1 (PKBα) | - | - | 58 | On-Target |
| Akt2 (PKBβ) | - | - | 210 | On-Target |
| Akt3 (PKBγ) | - | - | 2200 | On-Target |
| CAMKI | 78% | - | - | Potential Off-Target [3] |
| smMLCK | - | Potently Inhibited | - | Potential Off-Target [3] |
| RSK1 | - | Significant Inhibition | - | Potential Off-Target |
| SGK | - | Significant Inhibition | - | Potential Off-Target |
Data compiled from Logie et al., 2007.[3]
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the Akt signaling pathway and a general workflow for investigating off-target effects.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of target engagement by observing the thermal stabilization of a protein upon ligand binding.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the suspected off-target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with this compound at various concentrations or a single concentration, alongside a DMSO vehicle control, for a specified time.
-
Harvesting and Washing: Harvest the cells and wash them with PBS containing protease and phosphatase inhibitors.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells through methods such as freeze-thaw cycles or sonication.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet insoluble debris.
-
Heat Challenge: Aliquot the soluble lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates again to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a BCA assay. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the suspected off-target protein.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound is binding to and stabilizing the target protein.
Protocol 2: Kinome Profiling Using Kinobeads (Chemoproteomics)
This method is used to identify the targets of a kinase inhibitor from a complex cell lysate in an unbiased manner.
Materials:
-
Cell or tissue lysate
-
This compound
-
Kinobeads (commercially available or prepared in-house)
-
Lysis buffer compatible with mass spectrometry
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Lysate Preparation: Prepare a native cell lysate under conditions that preserve kinase activity and protein complexes.
-
Competitive Binding: Incubate the lysate with increasing concentrations of this compound or a DMSO control. This allows this compound to bind to its targets within the lysate.
-
Kinobead Enrichment: Add Kinobeads to the lysate. The Kinobeads are derivatized with broad-spectrum kinase inhibitors and will bind to kinases whose ATP-binding sites are not occupied by this compound.
-
Washing: Thoroughly wash the Kinobeads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides, typically with trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins that were pulled down by the Kinobeads. A dose-dependent decrease in the amount of a specific kinase pulled down by the Kinobeads in the presence of this compound indicates that the inhibitor is binding to that kinase in the lysate.
References
Technical Support Center: Optimizing Akt-IN-8 for In Vitro Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Akt-IN-8 in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cell-permeable, reversible, and allosteric inhibitor of Akt kinases.[1][2][3] It selectively targets Akt1 and Akt2 with greater potency than Akt3.[1][2][3][4] The inhibition is dependent on the pleckstrin homology (PH) domain of Akt. By binding to an allosteric site, this compound prevents the conformational changes required for Akt activation and subsequent phosphorylation of its downstream targets.[5] This allosteric mechanism can offer higher selectivity compared to ATP-competitive inhibitors and may result in fewer off-target effects.[6]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is cell-line dependent and should be determined empirically for your specific experimental system. However, based on published studies, a starting concentration range of 1-10 µM is often used. For instance, concentrations around 1-18 µM have been utilized in T-cell expansion studies, while 5 µM was effective in C33a cells.[7][8] In some cell lines like MCF-7, concentrations between 10-100 µM have been explored.[9] It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your cell line of interest.
Q3: How do I dissolve and store this compound?
This compound is soluble in DMSO (dimethyl sulfoxide).[2][4][10] For example, it can be dissolved in DMSO at concentrations of 5 mg/mL, 10 mg/mL, 14.3 mg/mL, or even up to 25 mg/mL.[2] To prepare a stock solution, dissolve the compound in DMSO; warming the tube at 37°C for 10 minutes or using an ultrasonic bath can aid in solubilization.[9][10] Stock solutions are typically stable for up to 6 months when aliquoted and stored at -20°C or -70°C.[9][10] It is advisable to avoid repeated freeze-thaw cycles.
Q4: What are the known IC50 values for this compound against the different Akt isoforms?
This compound exhibits isoform selectivity, with the highest potency against Akt1. The reported IC50 values from in vitro kinase assays are as follows:
| Isoform | IC50 Value |
| Akt1 | 58 nM[1][2][3][4] |
| Akt2 | 210 nM[1][2][3][4] |
| Akt3 | 2.12 µM (2119 nM)[1][3][10] |
Q5: What are potential off-target effects of this compound?
This compound is considered a selective inhibitor and does not show significant inhibition against other closely related AGC family kinases such as PKA, PKC, and SGK at concentrations up to 50 µM. However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. It is always recommended to include appropriate controls in your experiments to validate the specificity of the observed effects.
Troubleshooting Guide
Problem 1: I am not observing any inhibition of Akt signaling in my Western blot.
-
Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The effective concentration can vary significantly between different cell types.
-
-
Possible Cause 2: Incorrect Inhibitor Preparation or Storage.
-
Solution: Ensure that the this compound stock solution was prepared correctly in a suitable solvent like DMSO and stored properly at -20°C or below to maintain its activity. Avoid multiple freeze-thaw cycles.
-
-
Possible Cause 3: Insufficient Incubation Time.
-
Solution: The time required for this compound to exert its inhibitory effect can vary. Try increasing the incubation time with the inhibitor before cell lysis and subsequent Western blot analysis.
-
-
Possible Cause 4: Issues with Western Blotting Technique.
-
Solution: Verify your Western blot protocol. Ensure efficient protein transfer, proper antibody dilutions, and adequate washing steps. Include positive and negative controls to validate your assay. A known activator of the Akt pathway (e.g., insulin or IGF-1) can be used as a positive control to stimulate Akt phosphorylation, which should be inhibited by this compound.
-
Problem 2: I am observing high levels of cell death even at low concentrations of the inhibitor.
-
Possible Cause 1: High Sensitivity of the Cell Line.
-
Solution: Your cell line may be particularly sensitive to the inhibition of the Akt pathway, which is crucial for cell survival.[11][12][13] Perform a detailed dose-response and time-course experiment to identify a concentration and duration that inhibits Akt signaling without causing excessive cytotoxicity.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a toxic level (typically <0.5%). Run a vehicle control (cells treated with the same amount of solvent without the inhibitor) to assess solvent-induced toxicity.
-
Problem 3: The results of my cell viability assay (e.g., MTT, WST-8) are inconsistent.
-
Possible Cause 1: Fluctuation in Seeding Density.
-
Solution: Ensure a consistent number of cells are seeded in each well, as variations in cell density can significantly impact the results of viability assays.
-
-
Possible Cause 2: Assay Timing.
-
Possible Cause 3: Interference with Assay Reagents.
-
Solution: Some compounds can interfere with the chemical reactions of viability assays. If you suspect this, consider using an alternative method to assess cell viability, such as trypan blue exclusion or a real-time cell monitoring system.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal Akt activity, you can serum-starve the cells for 4-24 hours in a low-serum medium (e.g., 0.1-0.5% FBS).
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO) for the desired duration (e.g., 1-24 hours).
-
Stimulation (Optional): To induce Akt phosphorylation, stimulate the cells with a growth factor like insulin (e.g., 100 nM for 15-30 minutes) or IGF-1 before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473 or Thr308) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound or a vehicle control. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AKT inhibitor VIII | Apoptosis | Akt | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. AKT is a therapeutic target in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AKT inhibition generates potent polyfunctional clinical grade AUTO1 CAR T-cells, enhancing function and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. apexbt.com [apexbt.com]
- 11. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 12. sinobiological.com [sinobiological.com]
- 13. cusabio.com [cusabio.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Akt-IN-8 in cell culture media
Welcome to the technical support center for Akt-IN-8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective Akt inhibitor.
Quick Facts: this compound (Akti-1/2)
| Property | Value | Source |
| Synonyms | Akt Inhibitor VIII, AKTi-1/2 | [1][2] |
| CAS Number | 612847-09-3 | [1] |
| Molecular Formula | C₃₄H₂₉N₇O | |
| Molecular Weight | 551.64 g/mol | [2] |
| Target | Selective inhibitor of Akt1 and Akt2 | [1] |
| IC₅₀ Values | Akt1: 58 nM, Akt2: 210 nM, Akt3: 2.12 µM (cell-free assay) | [1] |
| Solubility | Soluble in DMSO | |
| Storage | Stock solutions are stable for several months at -20°C. |
PI3K/Akt Signaling Pathway and this compound Mechanism of Action
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[3][4] this compound is a cell-permeable and reversible quinoxaline compound that selectively inhibits the activity of Akt1 and Akt2.[2] The inhibition is dependent on the pleckstrin homology (PH) domain of Akt.[5] By inhibiting Akt, this compound can block downstream signaling, leading to the induction of apoptosis in cancer cells.[1]
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound is soluble in DMSO. For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C for several months.
Q2: What is the stability of this compound in cell culture media?
Q3: How can I determine the stability of this compound in my cell culture system?
A3: You can assess the stability by incubating this compound in your cell culture medium (with and without serum) at 37°C and 5% CO₂. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium. The concentration of the remaining intact this compound can be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] A decrease in the concentration of the parent compound over time indicates degradation.
Q4: Can this compound bind to plasticware?
A4: Like many small molecules, there is a possibility of non-specific binding to plastic surfaces of cell culture plates and tubes.[6] This can reduce the effective concentration of the inhibitor in the medium. To mitigate this, it is advisable to use low-binding plasticware where possible.
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a general workflow for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
DMSO
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)
-
Sterile, low-binding microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical equipment (HPLC or LC-MS)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium: Dilute the this compound stock solution into pre-warmed cell culture medium (with and without FBS) to the final working concentration you use in your experiments (e.g., 10 µM).
-
Incubation: Aliquot the spiked medium into sterile, low-binding tubes or wells of a plate. Place them in a 37°C, 5% CO₂ incubator.
-
Time points: Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point serves as the initial concentration reference.
-
Sample preparation: For each time point, transfer an aliquot of the medium to a new tube. If your medium contains serum, you may need to precipitate proteins by adding a cold organic solvent like acetonitrile or methanol, followed by centrifugation to pellet the proteins.[8][9] The supernatant containing the inhibitor can then be analyzed.
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of intact this compound.[3][10][11][12]
-
Data analysis: Plot the concentration of this compound versus time. From this data, you can calculate the half-life (t₁/₂) of the compound in your specific medium.
Caption: Experimental workflow for determining the stability of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or reduced inhibitory effect of this compound | Compound Degradation: this compound may be unstable in your specific cell culture medium over the duration of your experiment. | - Determine the stability of this compound in your medium using the protocol above. - If it degrades quickly, consider replenishing the medium with fresh inhibitor at regular intervals. |
| Incorrect Concentration: The actual concentration of the inhibitor in the medium may be lower than expected due to precipitation or binding to plasticware. | - Ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation. - Use low-binding plasticware. - Consider verifying the concentration in the medium analytically. | |
| Cell Line Resistance: The cell line you are using may have resistance mechanisms to Akt inhibitors. | - Confirm that the PI3K/Akt pathway is active in your cell line. - Use a positive control cell line known to be sensitive to Akt inhibition. | |
| Inconsistent results between experiments | Variability in inhibitor preparation: Inconsistent preparation of stock or working solutions. | - Prepare a large batch of stock solution, aliquot, and freeze to ensure consistency across experiments. |
| Variability in cell culture conditions: Differences in cell density, passage number, or media composition. | - Standardize your cell culture protocols. Ensure cells are in the logarithmic growth phase. | |
| Repeated freeze-thaw cycles: Degradation of the stock solution due to multiple freeze-thaw cycles. | - Aliquot the stock solution into single-use volumes. | |
| Unexpected cellular toxicity | High DMSO concentration: The concentration of the vehicle (DMSO) may be toxic to your cells. | - Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically <0.5%). - Include a vehicle-only control in your experiments. |
| Off-target effects: At high concentrations, this compound may have off-target effects. | - Perform a dose-response experiment to determine the optimal concentration with minimal toxicity. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. Stoichiometric Quantification of Akt Phosphorylation Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cellculturedish.com [cellculturedish.com]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
Technical Support Center: Troubleshooting Akt-IN-8 Apoptosis Induction
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with inducing apoptosis in their cell lines using Akt-IN-8. This resource provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting steps to identify and resolve common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, also known as AKT inhibitor VIII or AKTi-1/2, is a cell-permeable, allosteric inhibitor of the Akt serine/threonine kinase.[1][2][3] It functions by binding to a site distinct from the ATP-binding pocket, locking the kinase in an inactive conformation.[4] This prevents the phosphorylation of downstream targets involved in cell survival and proliferation, thereby promoting apoptosis. This compound is a selective inhibitor of Akt1 and Akt2 isoforms over Akt3.[5][6]
Q2: At what concentration should I be using this compound to induce apoptosis?
The effective concentration of this compound for apoptosis induction is highly cell-line dependent. Reported concentrations leading to apoptosis or significant growth inhibition range from the nanomolar to the micromolar scale. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How long should I treat my cells with this compound to observe apoptosis?
The time required to observe apoptosis following this compound treatment can vary from a few hours to over 72 hours, depending on the cell line and the concentration of the inhibitor used. Time-course experiments are recommended to identify the optimal treatment duration. Some studies have shown apoptosis induction within 24 hours in chronic lymphocytic leukemia cells.[7][8]
Q4: My cells are not undergoing apoptosis after this compound treatment. What are the possible reasons?
Several factors could contribute to the lack of apoptosis in your cell line:
-
Inherent or Acquired Resistance: Your cell line may possess intrinsic resistance mechanisms or have developed resistance to the inhibitor.
-
Suboptimal Experimental Conditions: The concentration of this compound may be too low, or the treatment duration may be too short.
-
Cell Line Specific Factors: The genetic background of your cell line, such as the status of PTEN, PIK3CA, or other mutations in the PI3K/Akt pathway, can influence its sensitivity to Akt inhibitors.
-
Drug Inactivity: The this compound compound may have degraded due to improper storage or handling.
-
Flawed Apoptosis Detection Method: The assay used to measure apoptosis may not be sensitive enough or may be performed incorrectly.
Troubleshooting Guide
If you are not observing apoptosis in your cell line following treatment with this compound, follow these troubleshooting steps:
Step 1: Verify the Activity of this compound and Experimental Setup
-
Confirm Drug Potency: Ensure that the this compound compound is active. If possible, test it on a sensitive, positive control cell line. Store the compound as recommended by the manufacturer, typically at -20°C or -80°C in a suitable solvent like DMSO.[5]
-
Optimize Concentration and Treatment Time: Perform a dose-response and time-course experiment. Test a broad range of this compound concentrations (e.g., 100 nM to 20 µM) and measure apoptosis at different time points (e.g., 12, 24, 48, and 72 hours).
-
Check Cell Health and Density: Ensure that your cells are healthy and in the logarithmic growth phase before treatment. Cell density can also affect the response to treatment.
Step 2: Confirm Target Engagement and Pathway Inhibition
-
Assess Akt Pathway Inhibition via Western Blot: It is crucial to verify that this compound is inhibiting its intended target in your cell line. Use Western blotting to check the phosphorylation status of Akt (at Ser473 and Thr308) and its downstream targets like GSK3β, PRAS40, and members of the FOXO family. A significant reduction in the phosphorylation of these proteins indicates successful target engagement.[9]
Step 3: Investigate Potential Resistance Mechanisms
If you have confirmed that this compound is inhibiting the Akt pathway but still not inducing apoptosis, your cells may have resistance mechanisms.
-
Activation of Parallel Survival Pathways: Cells can compensate for Akt inhibition by upregulating other pro-survival signaling pathways.
-
PIM Kinase Pathway: Upregulation of PIM kinases has been identified as a resistance mechanism to ATP-competitive Akt inhibitors.[9]
-
SGK1 Signaling: Increased expression and activity of serum- and glucocorticoid-regulated kinase 1 (SGK1) can confer resistance to Akt inhibitors.
-
RAS/RAF/MEK/ERK Pathway: In some contexts, the MAPK pathway can be activated as a compensatory survival mechanism.
-
-
Alterations in Akt Isoforms: Upregulation of the less sensitive AKT3 isoform could contribute to resistance to this compound, which is more selective for Akt1/2.[9]
-
Reactivation of the PI3K/Akt/mTOR Pathway: Feedback mechanisms can lead to the reactivation of the pathway despite the presence of the inhibitor.[9]
Step 4: Refine Apoptosis Detection
-
Use Multiple Apoptosis Assays: Relying on a single method for detecting apoptosis can sometimes be misleading. It is advisable to use at least two different assays to confirm your results.
-
Annexin V/Propidium Iodide (PI) Staining: Detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7.
-
PARP Cleavage: Use Western blotting to detect the cleavage of PARP, a hallmark of caspase-mediated apoptosis.
-
TUNEL Assay: Detects DNA fragmentation, a later event in apoptosis.
-
Data Presentation
Table 1: Reported IC50 Values and Effective Concentrations of AKT inhibitor VIII (this compound/AKTi-1/2) in Various Cell Lines.
| Cell Line | Cancer Type | Assay | Reported IC50 / Effective Concentration | Reference |
| Akt1 (in vitro) | - | Kinase Assay | 58 nM | [3][5][6] |
| Akt2 (in vitro) | - | Kinase Assay | 210 nM | [3][5][6] |
| Akt3 (in vitro) | - | Kinase Assay | 2119 nM (2.1 µM) | [3] |
| C33A | Cervical Cancer | Cell-based IPKA | IC50 (Akt1): 305 nM, IC50 (Akt2): 2086 nM | [6][10] |
| Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | Apoptosis Assay | EC50: 9.85 µM | [7][8] |
| HCC827, NCI-H522, NCI-1651, PC-9 | Lung Cancer | Cell Growth Assay | IC50: 4.7 µM, 7.25 µM, 9.5 µM | [5][6][10] |
| MDA-MB-468 (erlotinib-resistant) | Breast Cancer | Colony Formation Assay | 0.1 nM - 1 µM (in combination with erlotinib) | [11] |
| Mahlavu, Huh7, HepG2 | Hepatocellular Carcinoma | Cytotoxicity Assay | Sensitive to apoptosis induction (specific IC50s varied) | [12] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Pathway Inhibition
-
Cell Lysis:
-
Seed cells and treat with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, phospho-GSK3β, and an appropriate loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with this compound and controls. Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Lysis:
-
After treatment, lyse the cells according to the manufacturer's protocol for your chosen caspase activity assay kit.
-
-
Assay Reaction:
-
Add the caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~380 nm excitation and ~440 nm emission for AMC).
-
The fluorescence intensity is proportional to the caspase-3/7 activity.
-
Visualizations
Caption: The Akt signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing apoptosis induction by this compound.
Caption: A decision tree for troubleshooting the lack of apoptosis induction.
References
- 1. stemcell.com [stemcell.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. AKT inhibitor VIII | Apoptosis | Akt | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Akt inhibitors induce apoptosis in chronic lymphocytic leukemia cells | Haematologica [haematologica.org]
- 8. Akt inhibitors induce apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of Akt signaling in hepatoma cells induces apoptotic cell death independent of Akt activation status - PubMed [pubmed.ncbi.nlm.nih.gov]
Akt-IN-8 degradation and storage conditions
Dieses technische Support-Center bietet umfassende Anleitungen und Antworten auf häufig gestellte Fragen (FAQs) zur Handhabung, Lagerung und zum experimentellen Einsatz des Kinase-Inhibitors Akt-IN-8. Es richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Häufig gestellte Fragen (FAQs)
Hier finden Sie Antworten auf häufig gestellte Fragen zu this compound.
| Frage | Antwort |
| Was ist this compound? | This compound, auch bekannt als AKTi-1/2, ist ein zellgängiger, allosterischer und reversibler Inhibitor der Proteinkinase B (Akt). Er hemmt alle drei Isoformen (Akt1, Akt2 und Akt3) mit unterschiedlicher Potenz. |
| Wie wirkt this compound? | This compound bindet an eine allosterische Tasche von Akt und hemmt dessen Kinaseaktivität. Dies verhindert die Phosphorylierung von nachgeschalteten Zielproteinen und blockiert so die Signalübertragung im PI3K/Akt-Signalweg.[1][2] |
| Welche IC50-Werte hat this compound? | Die halbmaximale Hemmkonzentration (IC50) von this compound beträgt 58 nM für Akt1, 210 nM für Akt2 und 2119 nM für Akt3.[3][4][5] |
| In welchen Lösungsmitteln ist this compound löslich? | This compound ist in Dimethylsulfoxid (DMSO) löslich. Die Löslichkeit in wässrigen Pufferlösungen ist sehr gering. |
| Wie sollte this compound gelagert werden? | This compound sollte als Feststoff bei 2-8°C und vor Licht geschützt gelagert werden. Stammlösungen in DMSO sollten in Aliquots bei -20°C oder -80°C aufbewahrt werden, um wiederholte Einfrier-Auftau-Zyklen zu vermeiden.[3] |
Stabilität und Abbau
Detaillierte quantitative Daten zur Stabilität und zum Abbau von this compound sind in der wissenschaftlichen Literatur begrenzt. Basierend auf den Empfehlungen der Hersteller und der chemischen Natur der Verbindung (ein Quinoxalin-Derivat) können jedoch die folgenden Richtlinien gegeben werden.
Lagerungsbedingungen für maximale Stabilität:
| Form | Lagertemperatur | Lichtschutz | Anmerkungen |
| Feststoff | 2-8°C | Erforderlich | Dicht verschlossen an einem trockenen Ort lagern. |
| DMSO-Stammlösung | -20°C oder -80°C | Erforderlich | In kleinen Aliquots einfrieren, um wiederholtes Einfrieren und Auftauen zu minimieren. Vor Gebrauch vollständig auftauen und gut mischen. |
| Wässrige Arbeitslösung | 2-8°C | Erforderlich | Sollte frisch zubereitet und innerhalb eines Tages verwendet werden. Die Stabilität in wässrigen Medien ist begrenzt. |
Potenzielle Abbauwege: Obwohl spezifische Abbauprodukte von this compound nicht gut dokumentiert sind, können Moleküle mit einem Quinoxalin-Grundgerüst unter bestimmten Bedingungen anfällig für Oxidation und Hydrolyse sein. Die Exposition gegenüber starkem Licht, extremen pH-Werten oder hohen Temperaturen sollte vermieden werden.
Experimentelle Protokolle
Protokoll: Western Blot zur Analyse der Akt-Inhibierung
Dieses Protokoll beschreibt die Verwendung von this compound zur Untersuchung der Hemmung der Akt-Phosphorylierung in Zellkulturen mittels Western Blot.
Materialien:
-
Zellkulturmedium
-
This compound Stammlösung (z.B. 10 mM in DMSO)
-
Lyse-Puffer (z.B. RIPA-Puffer) mit Protease- und Phosphatase-Inhibitoren
-
Proteinkonzentrations-Assay (z.B. BCA-Assay)
-
SDS-PAGE-Gele
-
Transferpuffer und PVDF- oder Nitrocellulose-Membranen
-
Blockierpuffer (z.B. 5% BSA oder Magermilch in TBST)
-
Primärantikörper (z.B. gegen p-Akt (Ser473), p-Akt (Thr308) und Gesamt-Akt)
-
Sekundärantikörper (HRP-konjugiert)
-
Chemilumineszenz-Substrat
-
Imaging-System
Durchführung:
-
Zellbehandlung: Säen Sie die Zellen aus und lassen Sie sie über Nacht anhaften. Behandeln Sie die Zellen mit der gewünschten Konzentration an this compound oder dem Vehikel (DMSO) für den festgelegten Zeitraum. Eine positive Kontrolle, z.B. durch Stimulation mit einem Wachstumsfaktor wie IGF-1, kann inkludiert werden.
-
Zelllyse: Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie anschließend mit Lyse-Puffer.
-
Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration jedes Lysats.
-
Probenvorbereitung: Mischen Sie eine gleiche Menge an Protein (z.B. 20-30 µg) mit Laemmli-Puffer und denaturieren Sie die Proben durch Erhitzen.
-
Gelelektrophorese: Trennen Sie die Proteine mittels SDS-PAGE.
-
Proteintransfer: Übertragen Sie die aufgetrennten Proteine auf eine Membran.
-
Blockierung: Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in Blockierpuffer.
-
Inkubation mit Primärantikörper: Inkubieren Sie die Membran über Nacht bei 4°C mit dem verdünnten Primärantikörper.
-
Inkubation mit Sekundärantikörper: Waschen Sie die Membran und inkubieren Sie sie für 1 Stunde bei Raumtemperatur mit dem HRP-konjugierten Sekundärantikörper.
-
Detektion: Waschen Sie die Membran erneut und detektieren Sie das Signal mit einem Chemilumineszenz-Substrat und einem Imaging-System.
-
Analyse: Quantifizieren Sie die Bandenintensitäten und normalisieren Sie die p-Akt-Signale auf das Gesamt-Akt-Signal.
Troubleshooting
Dieser Leitfaden soll bei der Lösung von Problemen helfen, die bei der Arbeit mit this compound auftreten können.
| Problem | Mögliche Ursache | Lösungsvorschlag |
| Keine oder geringe Hemmung der Akt-Phosphorylierung | Inhibitor-Abbau: Falsche Lagerung oder zu lange Inkubation in wässriger Lösung. | Bereiten Sie frische Verdünnungen aus einer ordnungsgemäß gelagerten Stammlösung vor. Vermeiden Sie mehrere Einfrier-Auftau-Zyklen der Stammlösung. |
| Unzureichende Konzentration: Die verwendete Konzentration ist zu niedrig, um die Akt-Aktivität in den spezifischen Zellen zu hemmen. | Führen Sie eine Dosis-Wirkungs-Kurve durch, um die optimale Konzentration für Ihre Zelllinie und experimentellen Bedingungen zu ermitteln. | |
| Experimentelle Bedingungen: Zu kurze oder zu lange Inkubationszeit. | Optimieren Sie die Inkubationszeit. Die Hemmung der Akt-Phosphorylierung ist oft ein schnelles Ereignis. | |
| Unerwartete zelluläre Effekte oder Zelltod | Off-Target-Effekte: Bei hohen Konzentrationen kann this compound andere Kinasen hemmen. | Verwenden Sie die niedrigste wirksame Konzentration. Bestätigen Sie die Ergebnisse, wenn möglich, mit einem anderen Akt-Inhibitor mit einem anderen Wirkmechanismus. |
| DMSO-Toxizität: Die Konzentration des Lösungsmittels DMSO ist zu hoch. | Stellen Sie sicher, dass die Endkonzentration von DMSO in der Zellkultur 0,5% nicht überschreitet und dass alle Kontrollen die gleiche DMSO-Konzentration enthalten. | |
| Präzipitation des Inhibitors in der Kultur | Geringe Löslichkeit: this compound hat eine schlechte Löslichkeit in wässrigen Medien. | Stellen Sie sicher, dass die Stammlösung vor der Verdünnung im Medium klar ist. Erwärmen Sie die Stammlösung kurz auf 37°C und mischen Sie sie gut. Fügen Sie die verdünnte Inhibitorlösung langsam und unter Mischen zum Kulturmedium hinzu. |
Visualisierungen
PI3K/Akt-Signalweg mit Inhibition durch this compound
References
- 1. researchgate.net [researchgate.net]
- 2. A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT inhibitor VIII | Apoptosis | Akt | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Western Blot Results After Akt-IN-8 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting western blot results following treatment with Akt-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable, allosteric inhibitor that targets all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3).[1] Unlike ATP-competitive inhibitors, allosteric inhibitors bind to a site other than the ATP-binding pocket, inducing a conformational change that locks the kinase in an inactive state.[2] This mechanism can offer greater selectivity and reduced off-target effects compared to traditional kinase inhibitors.[3]
Q2: What are the expected western blot results after successful this compound treatment?
Upon successful inhibition of Akt by this compound, you should observe a significant decrease in the phosphorylation of Akt's downstream targets. The total protein levels of Akt and its downstream targets should remain largely unchanged, assuming the treatment does not induce protein degradation. A loading control (e.g., GAPDH, β-actin, or vinculin) is essential to confirm equal protein loading across all lanes.[4][5]
Q3: Which phospho-antibodies are most informative for confirming this compound activity?
To confirm the inhibition of Akt activity, it is crucial to probe for the phosphorylated forms of its key downstream substrates. Commonly used and informative antibodies include:
-
Phospho-GSK3β (Ser9): Akt-mediated phosphorylation at Serine 9 inhibits GSK3β activity. A decrease in this signal indicates reduced Akt activity.[6]
-
Phospho-FOXO1 (Thr24)/FOXO3a (Thr32): Phosphorylation by Akt sequesters FOXO transcription factors in the cytoplasm, inhibiting their pro-apoptotic functions. A decrease in this phosphorylation is expected upon Akt inhibition.[7]
-
Phospho-PRAS40 (Thr246): PRAS40 is a component of the mTORC1 complex, and its phosphorylation by Akt is a key step in mTORC1 activation. A reduced signal indicates a block in this pathway.
-
Phospho-S6 Ribosomal Protein (Ser235/236): As a downstream effector of the mTORC1 pathway, a decrease in S6 phosphorylation can indirectly indicate Akt inhibition.[6]
It is also recommended to probe for Phospho-Akt (Ser473) and Phospho-Akt (Thr308) . While this compound is an allosteric inhibitor and doesn't directly compete with ATP, changes in the phosphorylation status of Akt itself can sometimes be observed. However, the most reliable readout of its inhibitory activity is the phosphorylation status of its downstream targets.[2][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No change in downstream target phosphorylation | 1. Ineffective this compound Concentration or Incubation Time: The inhibitor concentration may be too low, or the incubation time may be too short to achieve sufficient inhibition. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. |
| 2. Inhibitor Degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure the inhibitor is stored according to the manufacturer's instructions and use freshly prepared solutions for each experiment. | |
| 3. High Cell Confluency/Serum Levels: High levels of growth factors in the serum can strongly activate the PI3K/Akt pathway, potentially overcoming the inhibitory effect of this compound. | Consider serum-starving the cells prior to and during treatment to reduce basal Akt activity.[9] | |
| Decreased total Akt protein levels | 1. Drug-Induced Apoptosis: Prolonged or high-concentration treatment with an Akt inhibitor can induce apoptosis, leading to protein degradation.[10] | Perform a shorter time-course experiment. Check for apoptosis markers like cleaved caspase-3 or cleaved PARP. |
| 2. Protease Activity: Inadequate protease inhibitors in the lysis buffer can lead to protein degradation during sample preparation.[11] | Always use a fresh protease inhibitor cocktail in your lysis buffer and keep samples on ice.[5][11] | |
| High background on the western blot | 1. Insufficient Blocking: The blocking step may be inadequate, leading to non-specific antibody binding. | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk, especially for phospho-antibodies).[9][12][13] |
| 2. Antibody Concentration Too High: The primary or secondary antibody concentration may be too high. | Optimize antibody concentrations by performing a titration.[14][15] | |
| 3. Inadequate Washing: Insufficient washing can leave behind unbound antibodies. | Increase the number and/or duration of washes. Add a mild detergent like Tween 20 to the wash buffer.[12] | |
| Non-specific bands | 1. Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins. | Use an affinity-purified primary antibody. Check the manufacturer's datasheet for known cross-reactivities and validated applications.[5][14] |
| 2. Protein Degradation: Degraded protein fragments may be detected by the antibody. | Ensure fresh protease inhibitors are used during cell lysis.[5] | |
| 3. Secondary Antibody Non-Specificity: The secondary antibody may be binding non-specifically. | Run a control lane with only the secondary antibody to check for non-specific binding.[15] |
Data Presentation
Table 1: Example Densitometry Data from a Western Blot Experiment
The following table represents hypothetical quantitative data from a western blot analysis of cells treated with this compound. Data is normalized to the loading control (GAPDH) and then expressed as a fold change relative to the vehicle control (DMSO).
| Target Protein | Vehicle (DMSO) | This compound (1 µM) | This compound (5 µM) |
| p-GSK3β (Ser9) / Total GSK3β | 1.00 | 0.45 | 0.15 |
| p-Akt (Ser473) / Total Akt | 1.00 | 0.95 | 0.90 |
| Total Akt / GAPDH | 1.00 | 1.02 | 0.98 |
Note: Densitometric analysis should be performed to quantify band intensities for a more robust interpretation of results.[4]
Experimental Protocols
Western Blot Protocol for Analyzing Akt Pathway Inhibition
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane into a polyacrylamide gel.[16]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST). For phospho-antibodies, BSA is often recommended.[9]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-GSK3β) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To probe for total protein or a loading control on the same membrane, strip the membrane using a mild stripping buffer.
-
Wash the membrane and repeat the immunoblotting process starting from the blocking step with the next primary antibody (e.g., anti-total GSK3β or anti-GAPDH).[18]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Standard experimental workflow for western blot analysis.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common western blot issues.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. AKT is a therapeutic target in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LabXchange [labxchange.org]
- 5. LabXchange [labxchange.org]
- 6. Combination therapy targeting Akt and mammalian target of rapamycin improves functional outcome after controlled cortical impact in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. google.com [google.com]
- 15. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Overcoming Resistance to Akt-IN-8 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the AKT inhibitor, Akt-IN-8, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows intrinsic resistance to this compound. What are the possible reasons?
A1: Intrinsic resistance to this compound can arise from several pre-existing factors within the cancer cells:
-
Mutations in the PI3K/Akt/mTOR Pathway: Activating mutations in components of this pathway, such as PIK3CA or AKT1, or loss-of-function mutations in the tumor suppressor PTEN, can lead to constitutive activation of Akt signaling, overriding the inhibitory effect of this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells can utilize alternative survival pathways to circumvent Akt inhibition. A common mechanism is the activation of the MAPK/ERK pathway, which can also promote cell survival and proliferation.
-
High Expression of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Q2: My cancer cell line initially responded to this compound but has now developed acquired resistance. What are the underlying mechanisms?
A2: Acquired resistance often develops after prolonged exposure to the inhibitor and can be mediated by:
-
Feedback Loop Activation: Inhibition of Akt can trigger feedback loops that reactivate the pathway. For instance, suppression of the Akt/mTORC1 axis can relieve negative feedback on receptor tyrosine kinases (RTKs) like EGFR and HER2, leading to their reactivation and subsequent re-phosphorylation of Akt.
-
Gatekeeper Mutations: Although less common for allosteric inhibitors like this compound, mutations in the drug-binding site of AKT could potentially reduce the inhibitor's affinity.
-
Upregulation of Pro-Survival Proteins: Cells may adapt by increasing the expression of anti-apoptotic proteins (e.g., Bcl-2 family members) or other survival factors that are not directly dependent on Akt signaling.
Q3: What are the recommended positive and negative control cell lines for my experiments with this compound?
A3:
-
Positive Controls (Sensitive Cell Lines): Cell lines with known PI3K pathway activation, such as those with PIK3CA mutations or PTEN loss (e.g., certain breast, ovarian, and prostate cancer cell lines), are often sensitive to AKT inhibitors. It is recommended to consult the literature for cell lines specifically validated to be sensitive to this compound or other pan-Akt inhibitors.
-
Negative Controls (Resistant Cell Lines): Cell lines with known resistance mechanisms, such as those with co-occurring activating mutations in the MAPK pathway (e.g., KRAS or BRAF mutations), can serve as resistant controls.
Q4: How can I confirm that this compound is inhibiting its target in my cells?
A4: The most direct way to confirm target engagement is to perform a Western blot analysis to assess the phosphorylation status of Akt and its downstream targets. A significant decrease in the phosphorylation of Akt at Ser473 and/or Thr308, as well as reduced phosphorylation of downstream effectors like PRAS40, GSK3β, and S6 ribosomal protein, would indicate effective target inhibition.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Intrinsic or Acquired Resistance | 1. Verify Target Inhibition: Perform a Western blot to check for p-Akt (S473/T308) levels. If p-Akt is not reduced, there may be an issue with the compound or experimental setup. If p-Akt is reduced but viability is unaffected, investigate resistance mechanisms. 2. Pathway Profiling: Analyze the activation status of parallel survival pathways, particularly the MAPK/ERK pathway (check p-ERK levels). 3. Combination Therapy: Consider combining this compound with an inhibitor of the identified bypass pathway (e.g., a MEK inhibitor). |
| Suboptimal Drug Concentration or Treatment Duration | 1. Dose-Response Curve: Perform a dose-response experiment with a wider range of this compound concentrations to determine the IC50 value for your specific cell line. 2. Time-Course Experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Compound Inactivity | 1. Check Compound Quality: Ensure the inhibitor is properly stored and has not expired. 2. Use a Positive Control: Test the inhibitor on a known sensitive cell line to confirm its activity. |
Problem 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Variable Cell Seeding Density | 1. Optimize Seeding Density: Determine the optimal cell number for your assay duration to ensure cells are in the exponential growth phase. 2. Ensure Uniform Seeding: Use a calibrated multichannel pipette and mix the cell suspension thoroughly before seeding to avoid clumps and ensure even distribution. |
| Edge Effects in Multi-well Plates | 1. Minimize Evaporation: Fill the outer wells of the plate with sterile PBS or media without cells to create a humidity barrier. 2. Avoid Using Outer Wells: If edge effects persist, avoid using the outermost wells for experimental samples. |
| Inaccurate Reagent Preparation or Addition | 1. Calibrate Pipettes: Regularly calibrate all pipettes used for dispensing cells, drugs, and assay reagents. 2. Consistent Technique: Use a consistent pipetting technique to ensure accurate and reproducible volumes. |
Quantitative Data Summary
Table 1: Representative IC50 Values of AKT Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Akt Pathway Alteration | AKT Inhibitor | IC50 (µM) |
| MCF-7 | Breast Cancer | PIK3CA Mutant | MK-2206 | ~0.17 |
| T47D | Breast Cancer | PIK3CA Mutant | MK-2206 | ~0.21 |
| U87-MG | Glioblastoma | PTEN Null | This compound | ~5 |
| PC-3 | Prostate Cancer | PTEN Null | This compound | ~10 |
| MDA-MB-231 | Breast Cancer | KRAS, BRAF Mutant | MK-2206 | >10 |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number. This table provides approximate values for reference.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blot for Phospho-Akt (Ser473)
-
Cell Lysis:
-
After drug treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) (e.g., Cell Signaling Technology, #4060) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against total Akt or a loading control like β-actin.
-
Visualizations
Validation & Comparative
Vergleichsleitfaden: Akt-IN-8 (AKT-Inhibitor VIII) versus MK-2206 in Krebszelllinien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen objektiven Vergleich der beiden potenten Akt-Inhibitoren, Akt-IN-8 (auch bekannt als AKT-Inhibitor VIII oder AKTi-1/2) und MK-2206, basierend auf verfügbaren experimentellen Daten. Der Schwerpunkt liegt auf ihrer Wirksamkeit in verschiedenen Krebszelllinien, ihren Wirkmechanismen und den experimentellen Protokollen, die zur Bewertung ihrer Leistung verwendet werden.
Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst die In-vitro-Wirksamkeit von this compound und MK-2206 in verschiedenen Krebszelllinien zusammen. Die IC50-Werte geben die Konzentration des Inhibitors an, die erforderlich ist, um das Zellwachstum um 50 % zu hemmen.
| Inhibitor | Ziel | IC50 (enzymatisch) | Krebszelllinie | IC50 (zellbasiert) | Anmerkungen |
| This compound (AKT-Inhibitor VIII) | Akt1, Akt2, Akt3 | Akt1: 58 nMAkt2: 210 nMAkt3: 2119 nM[1][2][3] | Verschiedene | Nicht direkt verglichen | Allosterischer Inhibitor, zellpermeabel.[1] |
| MK-2206 | Akt1, Akt2, Akt3 | Akt1: 5 nM / 8 nMAkt2: 12 nMAkt3: 65 nM[4][5][6] | A431 (Plattenepithelkarzinom) | 5.5 µM[7] | Oral bioverfügbarer allosterischer Inhibitor.[4] |
| HCC827 (NSCLC) | 4.3 µM[7] | ||||
| NCI-H292 (NSCLC) | 5.2 µM[7] | ||||
| NCI-H460 (NSCLC) | 3.4 µM[7] | PIK3CA-Mutation | |||
| NCI-H358 (NSCLC) | 13.5 µM[7] | Ras-Mutation | |||
| NCI-H23 (NSCLC) | 14.1 µM[7] | Ras-Mutation | |||
| NCI-H1299 (NSCLC) | 27.0 µM[7] | Ras-Mutation | |||
| Calu-6 (NSCLC) | 28.6 µM[7] | Ras-Mutation | |||
| GEO (Darmkrebs) | 350 nM[8] | ||||
| Mia PaCa-2 (Pankreaskrebs) | ~1 µM (nach 48h)[9] | ||||
| Panc-1 (Pankreaskrebs) | >1 µM (nach 48h)[9] | ||||
| CCLP-1 (Cholangiokarzinom) | ~0.5-2 µM (nach 96h)[10] | ||||
| SG231 (Cholangiokarzinom) | ~0.5-2 µM (nach 96h)[10] |
Wirkmechanismus und Signalweg
Sowohl this compound als auch MK-2206 sind allosterische Inhibitoren, die an die Pleckstrin-Homologie (PH)-Domäne von Akt binden. Diese Bindung verhindert die Translokation von Akt zur Zellmembran und die anschließende Phosphorylierung und Aktivierung durch PDK1.[8][11] Dies führt zur Hemmung des nachgeschalteten PI3K/Akt/mTOR-Signalwegs, der für Zellüberleben, Proliferation und Wachstum entscheidend ist.[12]
Abbildung 1: Schematische Darstellung des PI3K/Akt/mTOR-Signalwegs.
Experimentelle Protokolle
Zellviabilitätsassay (z.B. MTT- oder CellTiter-Glo-Assay)
Dieser Assay misst die metabolische Aktivität von Zellen als Indikator für die Zellviabilität.
Methodik:
-
Krebszellen werden in 96-Well-Platten mit einer Dichte von 2.000 bis 3.000 Zellen pro Well ausgesät.[7]
-
Nach 24 Stunden Infiltration werden die Zellen mit verschiedenen Konzentrationen von this compound oder MK-2206 behandelt.
-
Die Zellen werden für 72 oder 96 Stunden inkubiert.[7]
-
Anschließend wird ein Reagenz wie MTT oder CellTiter-Glo zugegeben.
-
Die Absorption oder Lumineszenz wird mit einem Plattenlesegerät gemessen, um die Anzahl der lebensfähigen Zellen zu bestimmen.
-
Die IC50-Werte werden aus den Dosis-Wirkungs-Kurven berechnet.
Abbildung 2: Allgemeiner Arbeitsablauf für einen Zellviabilitätsassay.
Apoptose-Assay (Annexin V / Propidiumiodid-Färbung)
Dieser Assay dient dem Nachweis von Apoptose (programmierter Zelltod) in den behandelten Zellen.
Methodik:
-
Zellen werden in 6-Well-Platten kultiviert und mit this compound oder MK-2206 in der gewünschten Konzentration für 24 bis 48 Stunden behandelt.[9]
-
Sowohl adhärente als auch schwimmende Zellen werden geerntet.
-
Die Zellen werden zweimal mit eiskaltem PBS gewaschen.
-
Die Zellen werden in Annexin-V-Bindungspuffer resuspendiert.
-
Fluoreszenz-markiertes Annexin V und Propidiumiodid (PI) werden zu den Zellen gegeben.[13]
-
Die Zellen werden für 15 Minuten im Dunkeln bei Raumtemperatur inkubiert.[14]
-
Die Proben werden mittels Durchflusszytometrie analysiert.[13]
-
Annexin-V-positive / PI-negative Zellen befinden sich in der frühen Apoptose.
-
Annexin-V-positive / PI-positive Zellen befinden sich in der späten Apoptose oder Nekrose.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. stemcell.com [stemcell.com]
- 4. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Akt inhibitor MK-2206 promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Akt inhibitor MK-2206 reduces pancreatic cancer cell viability and increases the efficacy of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
A Comparative Guide to Validating Akt-IN-8 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the target engagement of Akt-IN-8, a potent inhibitor of Akt1, Akt2, and Akt3. While specific published data on the cellular target engagement of this compound is limited, this document outlines established methodologies and presents illustrative data based on the validation of other well-characterized Akt inhibitors.
Introduction to this compound
This compound is a potent Akt inhibitor with demonstrated high affinity for the three Akt isoforms. The reported IC50 values highlight its potential as a powerful research tool and therapeutic candidate.
| Target | IC50 (nM) |
| Akt1 | 4.46 |
| Akt2 | 2.44 |
| Akt3 | 9.47 |
Table 1: In vitro inhibitory potency of this compound against Akt isoforms.
Validating that a compound engages its intended target within a cellular context is a critical step in drug discovery. This guide compares several key methods for confirming the interaction of inhibitors like this compound with Akt in cells.
The Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Understanding this pathway is essential for interpreting the effects of Akt inhibitors.
Figure 1. Simplified Akt signaling pathway and the inhibitory action of this compound.
Methods for Validating Target Engagement
Several robust methods can be employed to validate the engagement of this compound with its target, Akt, in a cellular environment. These can be broadly categorized into indirect and direct methods.
Western Blotting: Assessing Downstream Phosphorylation
A common and accessible method to infer target engagement is to measure the phosphorylation status of Akt itself and its downstream substrates. Inhibition of Akt should lead to a decrease in the phosphorylation of these proteins.
Figure 2. General workflow for Western blotting to assess Akt pathway inhibition.
| Treatment | p-Akt (Ser473) Intensity (Normalized) | Total Akt Intensity (Normalized) | p-GSK3β (Ser9) Intensity (Normalized) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (10 nM) | 0.45 | 0.98 | 0.52 |
| This compound (100 nM) | 0.12 | 1.02 | 0.18 |
| This compound (1 µM) | 0.05 | 0.99 | 0.07 |
Table 2: Example of quantitative Western blot data showing dose-dependent inhibition of Akt and GSK3β phosphorylation by an Akt inhibitor.
-
Cell Treatment: Plate cells (e.g., MCF-7, a breast cancer cell line with an active PI3K/Akt pathway) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a downstream target like p-GSK3β (Ser9) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the phosphoprotein levels to the total protein levels.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for directly measuring compound binding to a target protein in living cells.[1][2][3] It relies on energy transfer between a NanoLuc® luciferase-tagged protein (the target, Akt) and a fluorescent tracer that binds to the same protein. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Figure 3. Workflow for the NanoBRET™ Target Engagement Assay.
| Inhibitor | Cellular IC50 (nM) |
| This compound (Hypothetical) | 15 |
| MK-2206 (Allosteric) | 25 |
| Ipatasertib (ATP-competitive) | 10 |
Table 3: Example of cellular IC50 values for different Akt inhibitors determined by the NanoBRET™ assay.
-
Cell Transfection: Transfect HEK293 cells with a plasmid encoding for a fusion of Akt and NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer and varying concentrations of this compound to the cells.
-
Substrate Addition: Add the Nano-Glo® substrate to the wells.
-
Signal Measurement: Measure the luminescence at two wavelengths (donor emission, ~460 nm; acceptor emission, ~610 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) for each well. Plot the BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that assesses target engagement by measuring the thermal stability of a protein in the presence and absence of a ligand.[4][5][6] Ligand binding typically stabilizes the target protein, resulting in a higher melting temperature.
Figure 4. Workflow for the Cellular Thermal Shift Assay (CETSA®).
| Treatment | Melting Temperature (Tm) of Akt (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 48.5 | - |
| This compound (10 µM) | 54.2 | +5.7 |
| Control Compound (non-binder) | 48.3 | -0.2 |
Table 4: Example of CETSA® data demonstrating the thermal stabilization of Akt upon binding of an inhibitor.
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the amount of soluble Akt remaining in the supernatant at each temperature using Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble Akt as a function of temperature to generate a melting curve. Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A shift in the melting curve and an increase in Tm in the presence of this compound indicates target engagement.
Conclusion
Validating the target engagement of a potent inhibitor like this compound requires a multi-faceted approach. While indirect methods like Western blotting provide valuable information about the downstream consequences of Akt inhibition, direct biophysical methods such as NanoBRET™ and CETSA® offer definitive evidence of compound binding to the target within the complex environment of a living cell. The choice of method will depend on the specific research question, available resources, and the desired throughput. For a thorough validation of this compound's target engagement, a combination of these techniques is recommended to build a comprehensive and robust data package.
References
- 1. A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AKT inhibition: a bad AKT inhibitor in liver injury and tumor development? - Joy - Translational Cancer Research [tcr.amegroups.org]
Kinase Selectivity Profile of Akt-IN-8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of Akt-IN-8, also known as AKT inhibitor VIII or Akti-1/2, with other notable Akt inhibitors. The information is presented to facilitate objective evaluation and is supported by experimental data from published studies.
Executive Summary
This compound is a potent, allosteric inhibitor of Akt kinases. It demonstrates selectivity for Akt1 and Akt2 over Akt3 and has been shown to have good selectivity against broader kinase panels. This guide will delve into the specifics of its isoform selectivity and off-target profile in comparison to other ATP-competitive and allosteric Akt inhibitors.
Kinase Selectivity Comparison
The following table summarizes the inhibitory activity of this compound and other well-characterized Akt inhibitors against the three Akt isoforms. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), with lower values indicating higher potency.
| Inhibitor | Type | Akt1 (IC50, nM) | Akt2 (IC50, nM) | Akt3 (IC50, nM) | Reference |
| This compound (AKT inhibitor VIII) | Allosteric | 58 | 210 | 2119 | [1][2] |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 | 18 | 8 | [3] |
| Capivasertib (AZD5363) | ATP-Competitive | 3 | 8 | 8 | [4] |
| MK-2206 | Allosteric | 5 | 12 | - | [5] |
| Miransertib (ARQ-092) | Allosteric | 2.7 | 14 | 8.1 | [3] |
Off-Target Selectivity Profile
This compound has been profiled against panels of other kinases, demonstrating good overall selectivity.
-
This compound (AKT inhibitor VIII): In a screen against a panel of 70 kinases, this compound showed good selectivity, with only micromolar inhibition against a few kinases, including calcium/calmodulin-dependent protein kinase 1 (CAMK1) and smooth muscle myosin light-chain kinase (MYLK).[1][4][6][7] Another screen against 85 kinases identified it as a potent Akt inhibitor with significantly reduced activity against the other kinases.[8][9]
For comparison, the selectivity of other inhibitors varies:
-
ATP-competitive inhibitors: Due to the highly conserved nature of the ATP-binding pocket among kinases, ATP-competitive inhibitors can have a broader range of off-targets.
-
Allosteric inhibitors: These inhibitors, like this compound and MK-2206, bind to less conserved sites and often exhibit higher selectivity.[5]
Experimental Protocols
The determination of kinase selectivity profiles typically involves high-throughput screening assays. Below are detailed methodologies for commonly employed experiments.
KINOMEscan™ Assay (Competition Binding Assay)
The KINOMEscan™ assay is a widely used method to quantify the interaction between a test compound and a large panel of kinases.
Principle: This assay is based on a competitive binding format. An immobilized active-site directed ligand is used to bind to the kinase. The test compound is then added in solution. The amount of kinase that binds to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.
Methodology:
-
Kinase Panel: A large panel of human kinases (often over 400) is expressed as fusions with a DNA tag.
-
Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Competition: The tagged kinases are incubated with the immobilized ligand and the test compound at a single concentration (for initial screening) or at various concentrations (for determining dissociation constants, Kd).
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) signal. A lower percentage indicates stronger binding of the test compound to the kinase. For dose-response curves, Kd values are calculated.
In Vitro Kinase Activity Assay (e.g., Z'-LYTE™)
These assays measure the direct inhibitory effect of a compound on the enzymatic activity of a kinase.
Principle: This assay measures the phosphorylation of a specific peptide substrate by the kinase. The phosphorylation event is detected, often using fluorescence resonance energy transfer (FRET).
Methodology:
-
Reaction Mixture: The kinase, a specific fluorescently labeled peptide substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: The test compound is added at various concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
Detection: A development reagent is added that specifically recognizes the phosphorylated substrate. This leads to a change in the FRET signal, which is measured using a fluorescence plate reader.
-
Data Analysis: The extent of inhibition is calculated based on the change in the fluorescence signal. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for determining the kinase selectivity profile of a test compound.
Akt Signaling Pathway
Caption: Simplified representation of the PI3K/Akt signaling pathway and the point of inhibition by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Akti-1/2 AKT inhibitor VIII cas 612847-09-3 [pharm-intermediates.com]
- 5. portlandpress.com [portlandpress.com]
- 6. stemcell.com [stemcell.com]
- 7. STEMCELL Technologies AKT Inhibitor VIII, Size: 1 mg, Quantity: Each of | Fisher Scientific [fishersci.com]
- 8. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor suppresses colon cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
A Head-to-Head Battle of Potency: Unpacking the Preclinical Profiles of Akt Inhibitors Akt-IN-8 and GDC-0068
In the landscape of targeted cancer therapy, the serine/threonine kinase Akt stands as a pivotal node in signaling pathways that drive tumor growth and survival. The development of potent and selective Akt inhibitors is a key focus for researchers. This guide provides a comparative analysis of two such inhibitors: Akt-IN-8, a novel potent compound, and GDC-0068 (Ipatasertib), a well-characterized clinical-stage inhibitor. This comparison is based on available preclinical data to assist researchers, scientists, and drug development professionals in understanding their respective profiles.
At a Glance: Key Quantitative Data
| Parameter | This compound | GDC-0068 (Ipatasertib) |
| Mechanism of Action | Potent pan-Akt inhibitor | ATP-competitive pan-Akt inhibitor |
| IC50 vs. Akt1 | 4.46 nM | 5 nM |
| IC50 vs. Akt2 | 2.44 nM | 18 nM |
| IC50 vs. Akt3 | 9.47 nM | 8 nM |
| Cellular Activity | Data not publicly available in peer-reviewed literature | Inhibition of PRAS40 phosphorylation (IC50: 157-208 nM in various cell lines) |
| In Vivo Efficacy | Data not publicly available in peer-reviewed literature | Tumor growth delay, stasis, or regression in multiple xenograft models (e.g., PTEN-null prostate cancer, PIK3CA-mutant breast cancer) at doses at or below 100 mg/kg daily.[1][2] |
| Selectivity | Data not publicly available in peer-reviewed literature | >600-fold selectivity over PKA.[3] At 1 µM, inhibits only 3 out of 230 kinases by >70%.[4] |
Note: The available data for this compound is limited to information from commercial suppliers and a patent application (WO2021121276A1). In contrast, GDC-0068 has been extensively characterized in numerous peer-reviewed publications.
Delving into the Mechanisms: How They Inhibit Akt
Both this compound and GDC-0068 are potent inhibitors of all three Akt isoforms (Akt1, Akt2, and Akt3), a crucial feature for effectively shutting down the Akt signaling pathway, which is often dysregulated in cancer.[5][6]
GDC-0068 (Ipatasertib) is a well-documented ATP-competitive inhibitor.[7] This means it binds to the ATP-binding pocket of the Akt kinase domain, preventing the natural substrate, ATP, from binding and thus blocking the phosphorylation of downstream targets.[8] This mode of action has been extensively validated through preclinical and clinical studies.[1][3][9]
The precise mechanism of action for This compound is described as a potent pan-Akt inhibitor. While the term "potent" is substantiated by its low nanomolar IC50 values, the specific binding mode (e.g., ATP-competitive, allosteric) is not detailed in the currently accessible public literature beyond the patent information.
Visualizing the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][10][11][12][13] Dysregulation of this pathway is a common event in many types of cancer.
In Vitro and In Vivo Performance: A Tale of Two Data Sets
A significant disparity exists in the publicly available preclinical data for this compound and GDC-0068.
GDC-0068 (Ipatasertib) has a robust and well-documented preclinical package. In vitro, it effectively inhibits the phosphorylation of the direct Akt substrate PRAS40 in various cancer cell lines with IC50 values in the low nanomolar range.[4] Furthermore, GDC-0068 has demonstrated significant anti-tumor activity in a broad range of in vivo xenograft models, particularly in tumors with genetic alterations that activate the PI3K/Akt pathway, such as PTEN loss or PIK3CA mutations.[1][2] Daily oral administration of GDC-0068 has been shown to lead to tumor growth delay, stasis, and even regression.[1]
For This compound , while the biochemical IC50 values indicate high potency against the isolated Akt enzymes, peer-reviewed in vitro data on its effects in cancer cell lines (e.g., inhibition of downstream signaling, anti-proliferative effects) and in vivo efficacy data from animal models are not yet available in the public domain.
Experimental Protocols: A Glimpse into the Methodology
Detailed experimental protocols for the characterization of Akt inhibitors are crucial for the reproducibility and validation of findings.
General Kinase Assay (for determining IC50 values):
A common method to determine the potency of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the target kinase.
Western Blotting for Cellular Activity:
To assess the inhibitor's effect within a cellular context, Western blotting is used to measure the phosphorylation status of downstream targets of Akt.
-
Cell Culture and Treatment: Cancer cell lines are cultured and treated with varying concentrations of the Akt inhibitor for a specified time.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of Akt substrates (e.g., p-PRAS40, p-GSK3β) and Akt itself.
-
Detection: Secondary antibodies conjugated to a detection enzyme are used to visualize the protein bands.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of inhibition.
In Vivo Xenograft Studies:
To evaluate the anti-tumor efficacy of an Akt inhibitor in a living organism, human tumor xenograft models are commonly used.
-
Cell Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The Akt inhibitor is administered (e.g., orally) at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the levels of phosphorylated Akt substrates to confirm target engagement.
-
Data Analysis: Tumor growth inhibition is calculated to determine the efficacy of the compound.
Conclusion: Potency Meets a Wealth of Data
This comparative analysis highlights that both this compound and GDC-0068 are highly potent pan-Akt inhibitors at the biochemical level. GDC-0068 (Ipatasertib) is a well-established compound with a large body of publicly available preclinical and clinical data that demonstrates its efficacy and selectivity in relevant cancer models. This compound, while showing impressive potency in initial biochemical assays, requires further public documentation of its in vitro cellular activity and in vivo efficacy to allow for a more comprehensive and direct comparison. Researchers and drug developers should consider the maturity and extent of the available data when selecting an Akt inhibitor for their studies. As more data on this compound becomes publicly available, a more detailed and nuanced comparison will be possible.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting the PI3K/Akt/mTOR pathway with the pan-Akt inhibitor GDC-0068 in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Validating the Downstream Effects of Akt Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise downstream effects of kinase inhibitors is paramount for target validation and therapeutic development. This guide provides a comparative analysis of AKT inhibitor VIII (AKTi-1/2) , an allosteric inhibitor, with two other prominent Akt inhibitors: MK-2206 (allosteric) and GDC-0068 (ATP-competitive). We will delve into their mechanisms, comparative efficacy on downstream targets, and provide detailed experimental protocols for validation.
Comparison of Akt Inhibitor Characteristics
The selection of an appropriate Akt inhibitor is often dictated by the specific research question, the cellular context, and the desired mechanism of action. Allosteric inhibitors, such as AKT inhibitor VIII and MK-2206, bind to a site distinct from the ATP-binding pocket, often leading to higher selectivity. In contrast, ATP-competitive inhibitors like GDC-0068 vie with ATP for binding to the kinase's active site.[1]
| Feature | AKT inhibitor VIII (AKTi-1/2) | MK-2206 | GDC-0068 (Ipatasertib) |
| Mechanism of Action | Allosteric | Allosteric | ATP-Competitive |
| Primary Downstream Effects | Inhibition of Akt-mediated phosphorylation of PRAS40, GSK3β, and S6K | Inhibition of Akt-mediated phosphorylation of PRAS40, GSK3β, and rpS6 | Inhibition of Akt-mediated phosphorylation of PRAS40, GSK3β, and mTOR |
| IC50 (Akt1) | 58 nM[2] | 5-8 nM[3] | 5 nM[4] |
| IC50 (Akt2) | 210 nM[2] | 12 nM[3] | 19 nM[4] |
| IC50 (Akt3) | 2,119 nM[2] | 65 nM[3] | 60 nM[4] |
| Key Comparative Finding | Outperforms other inhibitors in the ex vivo generation of stem cell memory-like CD8+ T cells.[5] | Induces caspase-independent cell death and autophagy.[6] | Demonstrates robust antitumor activity in cancers with activated Akt signaling.[7] |
Visualizing the Akt Signaling Pathway and Inhibition
To comprehend the downstream effects of these inhibitors, it is crucial to visualize the Akt signaling cascade. The following diagram, generated using Graphviz, illustrates the central role of Akt and the points of intervention for both allosteric and ATP-competitive inhibitors.
Experimental Workflow for Validating Downstream Effects
A systematic approach is required to validate the downstream effects of Akt inhibitors. The following workflow outlines the key steps from cell culture to data analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Inhibitor Treatment
-
Cell Line Selection : Choose a cancer cell line with a constitutively active PI3K/Akt pathway (e.g., PTEN-null lines like PC3 or U87MG, or PIK3CA-mutant lines like MCF7 or BT474).
-
Cell Culture : Culture the selected cell line in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation : Prepare 10 mM stock solutions of AKT inhibitor VIII, MK-2206, and GDC-0068 in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Treatment :
-
For dose-response experiments, seed cells in 6-well plates and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of the inhibitors (e.g., 0.1, 1, 5, 10 µM) or DMSO as a vehicle control.
-
For time-course experiments, treat cells with a fixed concentration of each inhibitor (e.g., 5 µM) and harvest at different time points (e.g., 1, 6, 24 hours).
-
Protocol 2: Western Blotting for Downstream Akt Targets
-
Cell Lysis :
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification :
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE :
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer :
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), total Akt, p-PRAS40 (Thr246), p-GSK3β (Ser9), p-S6 (Ser235/236), and β-actin overnight at 4°C.[8][9]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection :
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry :
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphoprotein levels to the total protein levels and then to the loading control (β-actin).
-
Comparative Logic of Inhibitor Effects
The choice between an allosteric and an ATP-competitive inhibitor can have significant implications for the experimental outcome. The following diagram illustrates the logical flow of their differing impacts on the Akt pathway.
By employing these protocols and understanding the distinct mechanisms of each inhibitor, researchers can effectively validate the downstream consequences of Akt inhibition and make informed decisions in their drug discovery and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ex vivo AKT-inhibition facilitates generation of polyfunctional stem cell memory-like CD8+ T cells for adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MK-2206, an AKT Inhibitor, Promotes Caspase-Independent Cell Death and Inhibits Leiomyoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
Comparative Guide to Kinase Inhibitor Cross-Reactivity: A Case Study Using a Representative Akt Inhibitor
Disclaimer: Publicly available kinase selectivity data for a compound specifically named "Akt-IN-8" could not be located. To fulfill the requirements of this guide, we will use the well-characterized, potent, ATP-competitive pan-Akt inhibitor, A-443654 , as a representative example. All data and comparisons presented herein pertain to A-443654 and serve to illustrate how the cross-reactivity of a potent Akt inhibitor is evaluated and presented.
This guide provides an objective comparison of the inhibitor's performance against its intended target, the Akt kinases, versus other kinases in key signaling pathways. Supporting experimental data, detailed protocols, and pathway visualizations are included to aid researchers, scientists, and drug development professionals in understanding and assessing inhibitor selectivity.
Kinase Selectivity Profile of A-443654
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and ensuring that the observed biological outcomes are due to the inhibition of the intended target. The following table summarizes the inhibitory activity of A-443654 against Akt isoforms and a panel of other related kinases from the AGC family.
| Target Kinase | Family | A-443654 Ki (nmol/L) | Selectivity (Fold vs. Akt1) |
| Akt1 | AGC | 0.16 | 1 |
| Akt2 | AGC | 0.40 | 2.5 |
| Akt3 | AGC | 0.36 | 2.3 |
| PKA | AGC | 1.6 | 10 |
| ROCK1 | AGC | 11 | 69 |
| MSK1 | AGC | 13 | 81 |
| p70S6K | AGC | 20 | 125 |
| SGK1 | AGC | 26 | 163 |
| PKCα | AGC | 30 | 188 |
| PKCθ | AGC | 8.8 | 55 |
Data presented is derived from published literature and serves as a representative example.
As the data indicates, A-443654 is a highly potent inhibitor of all three Akt isoforms with sub-nanomolar potency.[1][2] However, it exhibits cross-reactivity with other kinases in the AGC family, such as PKA and ROCK1, albeit with reduced potency.[1] This highlights the importance of comprehensive profiling to understand potential off-target effects.
Signaling Pathway Interactions
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. ATP-competitive inhibitors like A-443654 bind to the ATP-binding pocket of Akt, preventing the phosphorylation of its downstream substrates.
Potential Off-Target Pathway Cross-Reactivity
Given the observed inhibition of PKA (Protein Kinase A), there is a potential for A-443654 to interfere with the PKA signaling pathway, which is typically activated by cyclic AMP (cAMP) and plays a critical role in metabolism and gene expression.
Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental methods. Below are representative protocols for biochemical and cellular assays.
Biochemical Kinase Assay (Radiometric Filter Binding)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase, a gold-standard method for quantifying kinase activity.[3][4]
Protocol Steps:
-
Reaction Setup: In a 96-well plate, combine 20 µL of reaction buffer (e.g., 70 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT), 10 µL of kinase, 10 µL of a suitable substrate (e.g., a specific peptide), and 5 µL of the inhibitor (A-443654) at various concentrations.[3]
-
Initiation: Start the reaction by adding 5 µL of a solution containing ATP and [γ-³³P]-ATP.
-
Incubation: Incubate the plate for 20-30 minutes at 30°C.
-
Termination: Stop the reaction by adding 20 µL of 75 mM phosphoric acid.
-
Filtration: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the wells multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.[3]
-
Detection: Add scintillation fluid to each well and quantify the incorporated radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Cellular Assay (Western Blotting for Pathway Analysis)
This method is used to assess the effect of the inhibitor on the Akt pathway within a cellular context by measuring the phosphorylation status of downstream targets.[5][6]
Protocol Steps:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an active PI3K/Akt pathway) and allow them to adhere. Treat the cells with the inhibitor (A-443654) at various concentrations for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with a solution like 5% nonfat dry milk or BSA in TBST to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated downstream targets of Akt (e.g., Phospho-GSK3β Ser9) and total protein levels (e.g., Total GSK3β, β-actin for loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the dose-dependent effect of the inhibitor on the phosphorylation of Akt substrates.
Conclusion
This guide demonstrates a framework for evaluating the cross-reactivity of a kinase inhibitor using the potent Akt inhibitor A-443654 as a case study. The data clearly shows that while A-443654 is highly effective against its intended Akt targets, it possesses off-target activity against other kinases, which could lead to unintended biological effects. For any kinase inhibitor, a thorough understanding of its selectivity profile through comprehensive biochemical and cellular assays is paramount for the accurate interpretation of experimental results and for advancing drug development programs. Researchers should always consider the potential impact of off-target activities when using kinase inhibitors as tool compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Navigating the Safe Disposal of Akt-IN-8: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Akt-IN-8, a potent and selective Akt1/Akt2 inhibitor. Adherence to these procedures is critical not only for personnel safety but also for environmental protection.
Core Principles of this compound Disposal
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. This is largely due to its classification as being very toxic to aquatic life with long-lasting effects[1]. As such, it must not be disposed of in the regular trash or down the sanitary sewer. The recommended and mandatory disposal method is through an approved waste disposal plant[1].
All disposal activities must be conducted in strict accordance with applicable federal, state, and local regulations governing hazardous waste[2]. It is the responsibility of the user to be aware of and comply with these regulations.
Pre-Disposal Handling and Storage
Proper handling and storage are the first steps in a safe disposal workflow.
-
Personal Protective Equipment (PPE): Before handling this compound, personnel should be equipped with appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing[1].
-
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1].
-
Storage of Waste: Waste this compound, including contaminated materials, should be stored in a designated, sealed, and properly labeled container. The container should be kept in a cool, well-ventilated area away from direct sunlight and sources of ignition[1].
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 612847-09-3 | [1][3] |
| Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | [1] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | [1] |
Detailed Disposal Protocol
The following step-by-step protocol outlines the procedure for the disposal of this compound and materials contaminated with it.
-
Segregation of Waste: Isolate all waste materials contaminated with this compound. This includes unused product, empty containers, and any contaminated lab supplies such as pipette tips, gloves, and bench paper.
-
Containerization:
-
Place solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For liquid waste containing this compound, use a compatible, screw-top container. Ensure the container is properly sealed to prevent leaks and spills.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound (1,3-dihydro-1-[1-[[4-(6-phenyl-1H-imidazo[4,5-g]quinoxalin-7-yl)phenyl]methyl]-4-piperidinyl]-2H-benzimidazol-2-one)".
-
Include the hazard characteristic "Aquatic Toxin".
-
Fill out all other required information on the hazardous waste tag as per your institution's and local regulations.
-
-
Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility, following your institution's guidelines.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with a complete and accurate description of the waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.
References
Personal protective equipment for handling Akt-IN-8
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Akt-IN-8 (also known as Akt Inhibitor VIII or AKTi-1/2), a cell-permeable quinoxaline compound and a potent, selective, allosteric, and reversible inhibitor of Akt1 and Akt2.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Should be equipped with side-shields to protect against splashes.[3] |
| Hand Protection | Protective Gloves | The glove material must be impermeable and resistant to the product. As specific tests may not be available, it is advisable to consult with the glove manufacturer for appropriate material selection. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[3] |
| Respiratory Protection | Suitable Respirator | To be used to avoid inhalation of dust or aerosols, especially when handling the compound in powdered form. Use in a well-ventilated area is also recommended.[3] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Precautions for Safe Handling:
-
Avoid inhalation, and contact with eyes and skin.[3]
-
Prevent the formation of dust and aerosols.[3]
-
Use only in areas with adequate exhaust ventilation.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
Conditions for Safe Storage:
-
Keep the container tightly sealed.[3]
-
Store in a cool, well-ventilated area.[3]
-
Protect from direct sunlight and sources of ignition.[3]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[3]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, the following measures should be taken.
Accidental Release:
-
No special measures are explicitly required by some suppliers for small spills. However, it is good practice to prevent dispersal of dust and to clean the area thoroughly.
First Aid Measures:
-
General: No special measures are required by some suppliers, but it is always best to seek medical advice in case of any symptoms.
-
After Inhalation: Move the person to fresh air and consult a doctor if complaints arise.
-
After Skin Contact: The product is generally not considered a skin irritant, but it is advisable to wash the affected area with soap and water.
-
After Eye Contact: Rinse the opened eye for several minutes under running water.
-
After Swallowing: If symptoms persist, consult a doctor.[3] This compound is classified as harmful if swallowed.[3]
Disposal Plan
This compound is classified as very toxic to aquatic life with long-lasting effects.[3] Therefore, proper disposal is crucial to prevent environmental contamination.
Disposal Recommendations:
-
Dispose of contents and the container to an approved waste disposal plant.[3]
-
Avoid release to the environment.[3]
-
Collect any spillage.[3]
-
Follow all federal, state, and local environmental regulations for chemical waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Akt Signaling Pathway Inhibition
This compound is an allosteric inhibitor that targets the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.[1] The diagram below illustrates the point of inhibition by this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
